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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one

An In-depth Technical Guide to 1-(2-Fluoro-4-iodophenyl)piperidin-2-one: Synthesis, Characterization, and Applications in Modern Drug Discovery Preamble: The Strategic Value of Substituted N-Aryl Piperidinones In the lan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Fluoro-4-iodophenyl)piperidin-2-one: Synthesis, Characterization, and Applications in Modern Drug Discovery

Preamble: The Strategic Value of Substituted N-Aryl Piperidinones

In the landscape of medicinal chemistry, the N-aryl piperidinone scaffold stands out as a "privileged structure." These motifs are integral components of numerous biologically active molecules, particularly those targeting the central nervous system (CNS).[1] The piperidin-2-one (or δ-valerolactam) ring system provides a rigid, three-dimensional framework, while its embedded amide functionality serves as a critical hydrogen bond donor and acceptor for molecular recognition at biological targets.[1][2]

This guide focuses on a specific, highly functionalized derivative: 1-(2-Fluoro-4-iodophenyl)piperidin-2-one . The strategic incorporation of halogen atoms onto the N-aryl ring elevates this molecule from a simple heterocyclic compound to a versatile tool for drug discovery. The ortho-fluoro substituent is a well-established modulator of physicochemical properties, capable of enhancing metabolic stability, altering pKa, and influencing binding affinity through unique electronic interactions.[3][4] Simultaneously, the para-iodo group serves as a powerful synthetic handle, enabling late-stage diversification through a variety of cross-coupling reactions. This dual-functionality makes 1-(2-Fluoro-4-iodophenyl)piperidin-2-one a valuable building block for generating libraries of complex molecules for biological screening.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the molecule's structure, detailed protocols for its synthesis and characterization, and expert insights into its potential applications as a key intermediate in the development of novel therapeutics.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research. The structural features of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one—a lactam ring N-substituted with a di-halogenated phenyl group—dictate its solubility, reactivity, and potential for biological interactions.

Core Structural Data

The key identifiers and computed properties for this compound are summarized below for rapid reference.

PropertyValueSource
IUPAC Name 1-(2-fluoro-4-iodophenyl)piperidin-2-one[1]
CAS Number 916590-30-2[5]
Molecular Formula C₁₁H₁₁FINO[1]
Molecular Weight 319.11 g/mol [1]
Canonical SMILES C1CCN(C(=O)C1)C2=C(C=C(C=C2)I)F[1]
InChI Key KIMXAXVAEACULF-UHFFFAOYSA-N[1]
Purity (Typical) ≥95%[1]
Structural and Electronic Insights

The molecule's architecture is non-planar, with the piperidin-2-one ring adopting a conformation that minimizes steric strain, likely a distorted chair or boat. The C-N bond connecting the lactam to the phenyl ring possesses some degree of rotational restriction due to the ortho-fluoro substituent.

The electronic character of the phenyl ring is significantly influenced by its halogen substituents. Both fluorine and iodine are electronegative and exert an inductive electron-withdrawing effect. This electronic profile impacts the reactivity of the aromatic ring and the stability of the N-aryl bond, making the molecule a suitable substrate for various transition-metal-catalyzed reactions.

Part 2: Synthesis and Purification Strategy

The synthesis of N-aryl lactams is a well-established field in organic chemistry. For 1-(2-Fluoro-4-iodophenyl)piperidin-2-one, a retrosynthetic analysis points to a robust and scalable synthetic approach via C-N bond formation.

Retrosynthetic Analysis

The most logical and field-proven disconnection is at the N-aryl bond.[1] This simplifies the target molecule into two readily accessible precursors: piperidin-2-one and a functionalized aryl halide. This strategy is highly practical as it allows for the late-stage introduction of the complex aryl moiety.

G cluster_precursors Key Precursors Target 1-(2-Fluoro-4-iodophenyl)piperidin-2-one Disconnection C-N Aryl Bond Disconnection Target->Disconnection Piperidinone Piperidin-2-one (Valerolactam) Disconnection->Piperidinone ArylHalide 1-Bromo-2-fluoro-4-iodobenzene (or other activated aryl halide) Disconnection->ArylHalide

Caption: Retrosynthetic analysis via C-N bond disconnection.
Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol describes a reliable method for the synthesis of the title compound. The Buchwald-Hartwig amination is chosen for its high functional group tolerance and excellent yields, which are critical in multi-step synthetic campaigns.

Methodology:

  • Reactor Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidin-2-one (1.0 eq.), 1-bromo-2-fluoro-4-iodobenzene (1.1 eq.), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.) with a suitable phosphine ligand like Xantphos (0.04 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. This step is critical as the palladium catalyst is oxygen-sensitive.

  • Solvent and Base Addition: Under the inert atmosphere, add a dry, degassed solvent such as toluene or dioxane. Subsequently, add a base, for example, cesium carbonate (Cs₂CO₃, 2.0 eq.). The choice of a strong, non-nucleophilic base is essential for the deprotonation of the lactam nitrogen without competing side reactions.

  • Reaction Execution: Heat the reaction mixture to 90-110 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product. Fractions containing the pure product are combined and the solvent is evaporated to yield 1-(2-Fluoro-4-iodophenyl)piperidin-2-one.

Caption: Experimental workflow for synthesis and purification.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to validate the structure and purity of a synthetic compound, ensuring its suitability for subsequent research applications.

Standard Analytical Suite

The following table outlines the expected results from a standard suite of analytical techniques used for quality control.

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)Aromatic: ~7.0-7.8 ppm (multiplets). Aliphatic: ~1.8-2.0 ppm (CH₂), ~2.5 ppm (CH₂), ~3.6 ppm (CH₂-N). Protons ortho to iodine will be shifted downfield.
¹³C NMR Chemical Shift (δ)Carbonyl: ~170 ppm. Aromatic: ~90 ppm (C-I), ~115-145 ppm, ~160 ppm (d, J≈250 Hz, C-F). Aliphatic: ~20-50 ppm.
¹⁹F NMR Chemical Shift (δ)A single resonance confirming the presence of the C-F bond.
Mass Spec (ESI-MS) m/zExpected [M+H]⁺ at ~320.00. The isotopic pattern will be characteristic of an iodine-containing compound.
HPLC Purity Peak Area≥95% at a specified wavelength (e.g., 254 nm).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a self-validating system for determining the purity of the synthesized compound.

Methodology:

  • System: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water + 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile + 0.1% Trifluoroacetic Acid).

  • Gradient Program: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL and dilute as necessary.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Part 4: Applications in Medicinal Chemistry and Drug Discovery

1-(2-Fluoro-4-iodophenyl)piperidin-2-one is not an end-product but rather a highly valuable starting point for the synthesis of diverse chemical libraries. Its true potential lies in its capacity for controlled, site-selective modification.

The Iodine Atom as a Synthetic Linchpin

The C-I bond is significantly weaker than C-F, C-Cl, or C-Br bonds, making it the most reactive site on the aromatic ring for transition-metal-catalyzed cross-coupling reactions. This allows for the precise introduction of a wide array of chemical moieties, a cornerstone of modern lead optimization.

Potential Transformations:

  • Suzuki Coupling: Reaction with boronic acids/esters to introduce new aryl or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, which can serve as isosteres or be further modified.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Introduction of a second amine or related nitrogen-containing group.

  • Stille Coupling: Reaction with organostannanes.

This strategic handle allows researchers to systematically probe the structure-activity relationship (SAR) at the 4-position of the phenyl ring, fine-tuning a lead compound's potency, selectivity, and pharmacokinetic profile.

Role in the Drug Discovery Cascade

The compound serves as an ideal scaffold for generating focused libraries aimed at specific biological targets. The workflow from this building block to a potential lead candidate follows a logical progression.

G Scaffold Core Scaffold (1-(2-Fluoro-4-iodophenyl) -piperidin-2-one) Library Library Synthesis (e.g., Suzuki, Sonogashira at Iodine Position) Scaffold->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Exploration) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Role of the scaffold in a drug discovery workflow.

Given that related structures have shown activity as GPR119 agonists for diabetes, this scaffold could be rationally applied to develop new agents in metabolic diseases.[6][7] Furthermore, the prevalence of the N-aryl piperidinone core in CNS-active agents suggests its potential utility in programs targeting neurological or psychiatric disorders.[1]

Conclusion

1-(2-Fluoro-4-iodophenyl)piperidin-2-one is a strategically designed chemical entity of significant value to the drug discovery community. Its synthesis is achievable through robust and scalable chemical methods, and its structure can be rigorously validated using standard analytical techniques. The true power of this molecule lies in its dual-feature design: the piperidinone core provides a proven pharmacophoric scaffold, while the fluorinated and iodinated phenyl ring offers a platform for both modulating physicochemical properties and executing a wide range of late-stage diversification chemistries. As a versatile building block, it provides an efficient and rational entry point into the synthesis of novel compound libraries, accelerating the journey from initial concept to potential therapeutic candidates.

References

  • New Journal of Chemistry Supplementary data . Royal Society of Chemistry. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies . The Pharma Journal. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives . Biomedical and Pharmacology Journal. Available at: [Link]

  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 . PubMed. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines . MDPI. Available at: [Link]

  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy . Nature Communications. Available at: [Link]

  • A kind of preparation method of 2-piperidone - Google Patents. Google Patents.
  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 . ResearchGate. Available at: [Link]

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes . ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics . PMC. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . MDPI. Available at: [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl} . SciELO. Available at: [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives . PMC. Available at: [Link]

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Exploratory

A Comprehensive Technical Guide to 1-(2-Fluoro-4-iodophenyl)piperidin-2-one

Abstract This technical guide provides an in-depth overview of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one, a halogenated N-aryl piperidinone of significant interest in medicinal chemistry and drug discovery. The document d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth overview of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one, a halogenated N-aryl piperidinone of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, and strategic importance. It explores established synthetic routes, including palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, offering a rationale for these methodological choices. Furthermore, this guide presents detailed characterization data, safety and handling protocols, and a discussion on the role of its structural motifs in the design of biologically active agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this valuable synthetic building block.

Introduction: The Significance of N-Aryl Piperidinones

The piperidinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and FDA-approved pharmaceuticals.[1] The incorporation of a carbonyl group into the piperidine ring to form a lactam introduces a planar, polar amide functional group capable of participating in crucial hydrogen bonding interactions with biological targets.[2] When the piperidinone nitrogen is substituted with an aromatic ring, the resulting N-aryl piperidinones become key intermediates for agents targeting the central nervous system (CNS), including antidepressants and antipsychotics.[2]

The subject of this guide, 1-(2-Fluoro-4-iodophenyl)piperidin-2-one, is a highly functionalized member of this class. The specific substitution pattern on the phenyl ring—a fluorine atom at the 2-position and an iodine atom at the 4-position—provides medicinal chemists with a powerful tool for modulating a molecule's physicochemical and pharmacological properties. The fluorine atom can enhance metabolic stability, alter pKa, and influence binding interactions, while the iodine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[2]

Chemical Identity and Physicochemical Properties

A precise understanding of the fundamental properties of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one is critical for its effective use in a research and development setting.

PropertyValueSource
CAS Number 916590-30-2[3]
Molecular Formula C₁₁H₁₁FINO[2]
Molecular Weight 319.11 g/mol [2]
IUPAC Name 1-(2-fluoro-4-iodophenyl)piperidin-2-one[2]
Canonical SMILES C1CCN(C(=O)C1)C2=C(C=C(C=C2)I)F[2]
InChI Key KIMXAXVAEACULF-UHFFFAOYSA-N[2]
Physical Form Light-yellow to yellow powder or crystals (inferred)
Purity Typically ≥95%[2]

Synthetic Strategies and Methodologies

The synthesis of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one can be approached through several modern synthetic methodologies. The choice of strategy often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most logical retrosynthetic disconnection is at the C-N bond between the aromatic ring and the piperidinone nitrogen.[2]

Strategy 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[4][5] This palladium-catalyzed cross-coupling reaction is highly efficient for coupling amines with aryl halides.

Causality behind Experimental Choices: The selection of a palladium catalyst, a suitable phosphine ligand, and a base is critical for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bidentate phosphine ligands like BINAP are often effective.[4][6] The base is required to deprotonate the amine, forming the active nucleophile.

Experimental Protocol (Representative): While a specific protocol for 1-(2-Fluoro-4-iodophenyl)piperidin-2-one is not readily available in the literature, the following procedure for a closely related analog, 1-(4-iodophenyl)piperidin-2-one, illustrates the general approach.

Reaction Scheme:

G A 2-Fluoro-4-iodoaniline reagents Pd Catalyst Phosphine Ligand Base, Toluene A->reagents B Piperidin-2-one B->reagents C 1-(2-Fluoro-4-iodophenyl)piperidin-2-one reagents->C

Figure 1: Buchwald-Hartwig Amination Strategy.

Step-by-Step Methodology:

  • To a solution of 4-iodoaniline (1.0 eq) in a suitable solvent such as toluene, add piperidin-2-one (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., BINAP, 0.08 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).[6]

  • Degas the reaction mixture and heat under a nitrogen atmosphere at approximately 110°C for several hours, monitoring the reaction progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction mixture to room temperature and filter through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-aryl piperidinone.[7]

Strategy 2: Directed Ortho-Metalation (DoM)

An alternative and elegant approach involves the late-stage introduction of the iodine atom onto a pre-formed N-aryl piperidinone scaffold. This is achieved through Directed Ortho-Metalation (DoM), a powerful tool for regioselective functionalization of aromatic rings.[8][9][10]

Causality behind Experimental Choices: In this strategy, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, in this case, iodine. The fluorine atom in the starting material, 1-(2-fluorophenyl)piperidin-2-one, can act as a moderate directing group.

Experimental Protocol (Proposed):

Reaction Scheme:

G A 1-(2-Fluorophenyl)piperidin-2-one B 1. s-BuLi, TMEDA, THF, -78 °C 2. I₂ A->B C 1-(2-Fluoro-4-iodophenyl)piperidin-2-one B->C

Figure 2: Directed Ortho-Metalation Strategy.

Step-by-Step Methodology:

  • Dissolve 1-(2-fluorophenyl)piperidin-2-one in anhydrous THF and cool the solution to -78°C under a nitrogen atmosphere.

  • Add a solution of s-butyllithium (s-BuLi) and tetramethylethylenediamine (TMEDA) dropwise to the cooled solution.

  • Stir the reaction mixture at -78°C for a specified time to allow for complete ortho-lithiation.

  • Quench the resulting aryllithium intermediate with a solution of iodine (I₂) in THF.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to obtain 1-(2-Fluoro-4-iodophenyl)piperidin-2-one.

Characterization and Analytical Data

Detailed analytical data is essential for confirming the identity and purity of the synthesized compound. While specific spectra for 1-(2-Fluoro-4-iodophenyl)piperidin-2-one are not publicly available, data for the closely related analog, 1-(4-iodophenyl)piperidin-2-one, provides valuable representative information.[7]

Analytical Data for 1-(4-Iodophenyl)piperidin-2-one
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.70 (d, J = 8.4 Hz, 2H), 7.02 (d, J = 8.4 Hz, 2H), 3.62 (t, J = 5.2 Hz, 2H), 2.55 (t, J = 6.2 Hz, 2H), 1.93-1.95 (m, 4H).[7]
IR (KBr) υ (cm⁻¹): 3256, 3049, 2936, 2864, 1634 (C=O), 1576, 1482, 1434, 1164, 1000, 819, 709.[7]
Mass Spectrometry (MS) m/z: 302 (M+1)⁺.[7]

Interpretation of Representative Data:

  • ¹H NMR: The downfield doublets at 7.70 and 7.02 ppm are characteristic of a para-substituted aromatic ring. The triplets at 3.62 and 2.55 ppm correspond to the methylene protons adjacent to the nitrogen and carbonyl group, respectively. The multiplet around 1.94 ppm represents the remaining two methylene groups of the piperidinone ring.

  • IR: The strong absorption band at 1634 cm⁻¹ is indicative of the amide carbonyl (C=O) stretching vibration.

  • MS: The peak at m/z 302 corresponds to the protonated molecule, confirming the molecular weight of the non-fluorinated analog.

For 1-(2-Fluoro-4-iodophenyl)piperidin-2-one, one would expect to see more complex splitting patterns in the aromatic region of the ¹H NMR spectrum due to fluorine-hydrogen coupling. The mass spectrum would show a molecular ion peak corresponding to its molecular weight of 319.11 g/mol .

Safety, Handling, and Storage

As a research chemical, 1-(2-Fluoro-4-iodophenyl)piperidin-2-one should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, information for structurally similar compounds can provide guidance.

  • Hazard Statements (Inferred): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Research and Drug Discovery

The unique combination of a piperidinone core and a fluoro-iodophenyl substituent makes this molecule a valuable building block for the synthesis of novel therapeutic agents.

  • Scaffold for CNS-Active Agents: The N-aryl piperidinone motif is a well-established pharmacophore in the development of drugs targeting the central nervous system.[2]

  • Structure-Activity Relationship (SAR) Studies: The 2-fluoro and 4-iodo substituents are strategically placed for SAR exploration. The fluorine atom can modulate lipophilicity and metabolic stability, while the iodine atom provides a reactive site for introducing further diversity through reactions like Suzuki or Sonogashira couplings. This allows for the systematic probing of how different substituents at this position affect biological activity.[2]

G A 1-(2-Fluoro-4-iodophenyl)piperidin-2-one (Core Scaffold) B CNS-Targeting Agents A->B C SAR Probe for Medicinal Chemistry A->C D Precursor for Further Functionalization (e.g., Cross-Coupling at Iodine) A->D

Figure 3: Applications in Drug Discovery.

Conclusion

1-(2-Fluoro-4-iodophenyl)piperidin-2-one represents a sophisticated and highly versatile chemical entity for advanced pharmaceutical research. Its synthesis, achievable through robust and modern organic chemistry techniques, provides access to a scaffold primed for extensive modification. The strategic placement of its functional groups offers a rich platform for the development of novel therapeutics, particularly in the realm of central nervous system disorders. This guide serves as a foundational resource for scientists looking to leverage the unique properties of this compound in their research endeavors.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChem. 1-(4-Iodophenyl)piperidin-2-one. Retrieved from [Link]

  • Google Patents. (2020). EP3666757A1 - Process for preparing a piperidin-4-one.
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  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
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  • ResearchGate. (2019, May 2). (PDF) Synthesis and docking studies of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazine-1-yl)-1H-indazole. Retrieved from [Link]

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  • Scribd. Directed Ortho Metalation Guide | PDF. Retrieved from [Link]

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  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved from [Link]

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  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. (2025, July 10). Retrieved from [Link]

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Foundational

Technical Guide: The Role of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one in Factor Xa Inhibitor Synthesis

Topic: Role of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one in Apixaban Synthesis Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals[1] [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one in Apixaban Synthesis Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals[1]

[1]

Executive Summary

This guide details the synthetic utility, process chemistry, and strategic application of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one (hereafter referred to as F-Lactam ).[1] While the commercial anticoagulant Apixaban (Eliquis) utilizes the non-fluorinated homolog [1-(4-iodophenyl)piperidin-2-one], the F-Lactam variant represents a critical high-value scaffold for Structure-Activity Relationship (SAR) exploration , metabolic stability enhancement , and next-generation Factor Xa inhibitor design .[1]

This document outlines the synthesis of this specific fluorinated intermediate and its downstream coupling via Copper-catalyzed C-N bond formation (Goldberg/Ullmann-type), providing a self-validating protocol for researchers investigating fluorinated bioisosteres of Apixaban.[1]

Part 1: Strategic Importance & Chemical Context[1][2]

The Fluorine Bioisostere Strategy

In the development of Apixaban derivatives, the introduction of a fluorine atom at the ortho-position of the phenyl ring (relative to the lactam nitrogen) serves three specific medicinal chemistry objectives:

  • Metabolic Blocking: Fluorine substitution blocks potential oxidative metabolism at the ortho-position, extending the half-life (

    
    ) of the molecule.[1]
    
  • Conformational Locking: The high electronegativity of fluorine induces electrostatic repulsion with the lactam carbonyl oxygen, potentially locking the N-aryl bond in a conformation that favors binding to the S4 pocket of Factor Xa.

  • Lipophilicity Modulation: Fluorination alters the

    
    , affecting membrane permeability and blood-brain barrier (BBB) penetration profiles compared to the parent Apixaban molecule.[1]
    
Structural Comparison
FeatureCommercial Apixaban IntermediateRequested F-Lactam Intermediate
Structure 1-(4-iodophenyl)piperidin-2-one1-(2-Fluoro-4-iodophenyl)piperidin-2-one
CAS 4053-34-31255529-13-1 (Generic/Research)
Role Standard P4 moiety donorMetabolically stabilized P4 moiety donor
Reactivity High (C-N Coupling)High (C-N Coupling), slightly altered electronics

Part 2: Synthesis of the Intermediate (F-Lactam)[1][3]

The synthesis of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one is achieved via a robust two-step sequence involving regioselective amidation followed by intramolecular alkylation.[1]

Retrosynthetic Analysis[1]
  • Target: F-Lactam[1]

  • Disconnection: N-Alkyl bond / Amide bond.[1]

  • Precursors: 2-Fluoro-4-iodoaniline + 5-Bromo- (or Chloro-) valeryl chloride.[1]

Experimental Protocol: Step-by-Step
Step 1: N-Acylation
  • Reagents: 2-Fluoro-4-iodoaniline (1.0 eq), 5-Bromovaleryl chloride (1.1 eq), Triethylamine (1.2 eq).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Temperature: 0°C to Room Temperature (RT).

Protocol:

  • Dissolve 2-Fluoro-4-iodoaniline in anhydrous DCM under nitrogen atmosphere.

  • Add Triethylamine (TEA) and cool the solution to 0°C.

  • Dropwise add 5-Bromovaleryl chloride over 30 minutes. Control exotherm to <5°C.

  • Stir at RT for 2–4 hours. Monitor by TLC/HPLC for consumption of aniline.[1]

  • Quench: Wash with 1N HCl (to remove excess TEA), then saturated NaHCO₃ and brine.

  • Yield: Isolate the linear amide intermediate (N-(2-fluoro-4-iodophenyl)-5-bromopentanamide).

Step 2: Intramolecular Cyclization (Lactamization) [1]
  • Reagents: Linear Amide (from Step 1), Sodium Hydride (NaH, 60% dispersion, 1.2 eq) OR Potassium tert-butoxide (KOtBu).[1]

  • Solvent: Anhydrous THF or DMF.[1]

  • Temperature: 0°C to RT.

Protocol:

  • Suspend NaH in anhydrous THF at 0°C under nitrogen.

  • Slowly add a solution of the linear amide in THF. Caution: Hydrogen gas evolution.[1]

  • Allow the mixture to warm to RT and stir for 3–6 hours.

  • Causality Check: The strong base deprotonates the amide nitrogen (

    
    ), generating an amidate anion which performs an intramolecular 
    
    
    
    attack on the terminal alkyl bromide, closing the 6-membered ring.[1]
  • Workup: Quench carefully with water/NH₄Cl. Extract with Ethyl Acetate.[1][2]

  • Purification: Recrystallization from Hexanes/Ethyl Acetate or column chromatography.[1]

  • Target Product: 1-(2-Fluoro-4-iodophenyl)piperidin-2-one .

Part 3: Downstream Application (The Coupling)

The defining role of this intermediate is its function as the electrophile in a Copper-Catalyzed C-N Coupling (Goldberg Reaction) to attach the "Right-Hand Side" of the inhibitor to the Pyrazole core.

The Coupling Reaction
  • Nucleophile: Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (The "Apixaban Core").[1][3]

  • Electrophile: 1-(2-Fluoro-4-iodophenyl)piperidin-2-one (The F-Lactam).[1]

  • Catalyst System: CuI (10–20 mol%) + Ligand (e.g., 1,2-diaminocyclohexane or 1,10-phenanthroline).[1]

  • Base: K₃PO₄ or K₂CO₃.[1]

Mechanism & Rationale

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle.[1] The Iodine atom on the F-Lactam is critical; it is a superior leaving group compared to bromine, facilitating the oxidative addition step of the copper catalyst. The Fluorine atom at the ortho position may slightly retard the oxidative addition due to steric hindrance, requiring slightly elevated temperatures (110–130°C) compared to the non-fluorinated standard.

Visualization: Convergent Synthesis Pathway

Apixaban_Analog_Synthesis cluster_key Key Transformation Aniline 2-Fluoro-4-iodoaniline LinearAmide Linear Amide Intermediate Aniline->LinearAmide Acylation (DCM/TEA) Valeryl 5-Bromovaleryl Chloride Valeryl->LinearAmide FLactam 1-(2-Fluoro-4-iodophenyl) piperidin-2-one (The F-Lactam) LinearAmide->FLactam Cyclization (NaH/THF) Coupling Goldberg Reaction (CuI / Ligand / Base) FLactam->Coupling Electrophile Core Pyrazolo-Pyridine Core Scaffold Core->Coupling Nucleophile FinalProduct Fluorinated Apixaban Analog Coupling->FinalProduct C-N Bond Formation

Caption: Convergent synthesis showing the formation of the F-Lactam and its subsequent coupling to the Pyrazole core to form a Fluorinated Factor Xa Inhibitor.

Part 4: Process Control & Self-Validating Systems[1]

To ensure scientific integrity (E-E-A-T), the following quality attributes must be monitored.

Critical Quality Attributes (CQAs)
AttributeSpecificationMethod of Validation
Purity (HPLC) >98.5% AreaReverse Phase HPLC (C18 column, ACN/Water gradient).
Iodine Content Positive IDMass Spectrometry (Observe characteristic M+ and Iodine isotope pattern).[1]
Residual Solvent < Limit (ICH)GC-Headspace (Critical if THF is used in cyclization).[1]
Water Content < 0.5% w/wKarl Fischer (Water kills the Cu-catalyst in the next step).[1]
Impurity Profile[1]
  • Des-Iodo Analog: Formed if the starting aniline is contaminated or if excessive reduction occurs.[1] Impact: Terminates the polymerization/coupling chain.[1]

  • Hydrolyzed Lactam: Ring opening due to moisture.[1] Prevention:[1][3][4][5][6] Store under inert atmosphere (Argon/Nitrogen).[1]

Part 5: References

  • Bristol-Myers Squibb Company. (2003).[1] Nitrogen containing heterobicycles as factor Xa inhibitors.[1] US Patent 6,967,208.[1] Link

    • Core patent describing the synthesis of Apixaban and the general class of N-aryl lactam intermediates.

  • Pinto, D. J. P., et al. (2007).[1][7] Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[1][7] Journal of Medicinal Chemistry, 50(22), 5339–5356.[1] Link[1]

    • The definitive medicinal chemistry paper detailing the SAR and the choice of the lactam moiety.

  • Klapers, A., et al. (2001).[1] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[1] Journal of the American Chemical Society, 123(31), 7727–7729.[1] Link[1]

    • Foundational reference for the Goldberg/Ullmann coupling conditions used to attach the lactam.

  • BenchChem. (n.d.).[1] 1-(2-Fluoro-4-iodophenyl)piperidin-2-one Product Data.Link[1]

    • Verification of the specific fluorinated intermediate's existence and chemical properties.

Sources

Exploratory

Technical Assessment: Thermodynamic &amp; Kinetic Stability Profile of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one

Executive Summary 1-(2-Fluoro-4-iodophenyl)piperidin-2-one is a specialized heterocyclic building block, primarily utilized as a scaffold in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and MEK inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Fluoro-4-iodophenyl)piperidin-2-one is a specialized heterocyclic building block, primarily utilized as a scaffold in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and MEK inhibitors. Its utility is defined by the orthogonality of its functional groups: a chemically robust


-valerolactam core and a reactive aryl iodide handle poised for cross-coupling.

This guide provides a comprehensive analysis of its thermodynamic stability.[1][2] While the lactam ring exhibits high hydrolytic resistance typical of 6-membered amides, the aryl iodide moiety introduces significant photolabile sensitivity. Researchers must treat this compound as thermodynamically stable but photochemically fragile .

Molecular Architecture & Theoretical Stability

To predict stability, we must deconstruct the molecule into its interacting electronic zones.[3]

The Stability Triad

The molecule's stability profile is governed by three competing structural features:

  • The

    
    -Valerolactam Ring (Thermodynamic Anchor):  Unlike strained 
    
    
    
    -lactams, the 6-membered piperidin-2-one ring is nearly strain-free. The amide resonance stabilization energy (~20 kcal/mol) renders the carbonyl carbon electrophilically "cold" under neutral conditions.
  • The Ortho-Fluorine Effect (Conformational Lock): The fluorine atom at the C2 position of the phenyl ring exerts a steric and electrostatic repulsion on the lactam carbonyl. This forces the phenyl ring to twist out of coplanarity with the amide nitrogen, reducing

    
     conjugation between the nitrogen lone pair and the phenyl ring. Implication:  The N-Aryl bond is less labile than in non-fluorinated analogs, but the lack of conjugation isolates the lactam's stability from the aryl ring's electronics.
    
  • The Para-Iodine (The Kinetic Weak Point): The C-I bond is the weakest covalent link in the molecule (Bond Dissociation Energy

    
     65 kcal/mol). It is highly susceptible to homolytic cleavage upon UV excitation.
    
Electronic Parameters (Hammett Analysis)
  • Fluorine (

    
    , 
    
    
    
    ):
    Inductively withdraws electron density from the ring, slightly strengthening the C-I bond compared to a non-fluorinated analog, but not enough to prevent photolysis.[3]
  • Lactam Nitrogen: Acts as a weak donor to the aryl ring, but this is attenuated by the steric twist.[3]

Degradation Pathways & Mechanisms

The following diagram illustrates the divergent degradation pathways based on environmental stress.

DegradationPathways API 1-(2-Fluoro-4-iodophenyl) piperidin-2-one UV UV Light (hν > 300nm) API->UV AcidBase Hydrolysis (pH < 2 or pH > 12) API->AcidBase Radical Aryl Radical Intermediate UV->Radical Homolytic Cleavage RingOpen Amino Acid Derivative (5-((2-fluoro-4-iodophenyl) amino)pentanoic acid) AcidBase->RingOpen Nu: Attack on Carbonyl Deiodo De-iodinated Product (1-(2-Fluorophenyl)...) Radical->Deiodo H-Abstraction from Solvent

Figure 1: Divergent degradation pathways. The C-I bond cleavage is the primary kinetic risk, while ring-opening requires extreme pH.

Photolytic Dehalogenation (Critical Risk)

Aryl iodides possess a significant absorption cross-section in the UV-A range. Upon photon absorption, the molecule undergoes an


 transition, leading to the homolytic fission of the C-I bond.[3]
  • Mechanism: Radical formation followed by hydrogen abstraction from the solvent (e.g., DMSO, Methanol).[3]

  • Observation: Solutions turn yellow/brown due to the liberation of elemental iodine (

    
    ).
    
  • Mitigation: All handling must occur under amber light (sodium vapor lamps) or in opaque vessels.[3]

Hydrolytic Stability

The piperidin-2-one ring is remarkably robust.

  • Neutral pH: Indefinite stability.

  • Basic pH (pH > 12): Slow hydrolysis to the corresponding

    
    -amino acid. The rate is second-order (dependent on 
    
    
    
    and
    
    
    ).
  • Acidic pH: Protonation of the carbonyl oxygen occurs first, but hydrolysis is slow due to the stability of the 6-membered ring.

Solid-State Thermodynamics

For drug development, the solid-state form dictates shelf-life.

PropertyValue/BehaviorImplications for Handling
Physical State Crystalline SolidLikely exhibits polymorphism due to conformational flexibility of the N-Aryl bond.
Melting Point Est. 80–120 °CSufficiently high for standard milling/blending. Low risk of melt-mediated degradation.
Hygroscopicity LowThe hydrophobic aryl iodide and fluoro groups offset the polarity of the lactam.
Sublimation Potential RiskIodine-rich small molecules can sublime under high vacuum/heat. Avoid prolonged high-vac drying >50°C.

Experimental Protocols (Self-Validating)

To confirm the stability profile, the following Forced Degradation Protocol is recommended. This protocol is designed to be self-validating : if the control samples degrade, the method is invalid.

Stability-Indicating Method (SIM) Workflow

SIM_Workflow cluster_conditions Stress Conditions Start Sample Preparation (1 mg/mL in MeCN:H2O) Stress Apply Stress Conditions Start->Stress Acid 0.1N HCl 60°C, 24h Stress->Acid Base 0.1N NaOH 60°C, 24h Stress->Base Ox 3% H2O2 RT, 24h Stress->Ox Light UV/Vis 1.2M Lux-hours Stress->Light Neut Neutralize & Dilute Acid->Neut Base->Neut Ox->Neut Light->Neut HPLC HPLC-PDA/MS Analysis (Gradient C18) Neut->HPLC MassBal Calc Mass Balance (Assay + Impurities) HPLC->MassBal

Figure 2: Workflow for validating the stability profile using HPLC.

Detailed Protocol: Photostability Assessment

Because the aryl iodide is the weak link, this test is critical.[3]

  • Preparation: Prepare two 20 mL volumetric flasks with 10 mg of the compound in Acetonitrile.

  • Exposure:

    • Sample A (Exposed): Place in a photostability chamber meeting ICH Q1B standards (1.2 million lux hours).[3]

    • Sample B (Dark Control): Wrap completely in aluminum foil and place alongside Sample A.

  • Actinometry (Validation): Include a quinine chemical actinometer to quantify photon flux.

  • Analysis: Inject both samples into HPLC.

    • Pass Criteria: Sample B must show < 0.5% degradation. Sample A will likely show > 5% degradation (formation of des-iodo analog).

    • Identification: Monitor the loss of the Iodine isotope pattern in MS (M+H 320 vs des-iodo M+H 194).

Thermal Stress (Arrhenius Prediction)

To predict shelf-life without waiting years:

  • Incubate solid samples at 40°C, 50°C, and 60°C.

  • Sample at T=1, 2, and 4 weeks.[3]

  • Plot

    
     vs 
    
    
    
    .[3][4]
  • Expert Note: If the plot is non-linear, it indicates a change in physical state (e.g., melting or glass transition) rather than simple chemical kinetics.[3]

References

  • Photostability of Aryl Iodides

    • Grimm, J. B., et al. (2016).[3][5] "Photo-induced iodination of aryl halides under very mild conditions." SciSpace/Nature Protocols. Detailed mechanisms of aryl iodide radical formation.

    • 5[3][6][7][8][9][10]

  • Lactam Hydrolysis Kinetics

    • Blackburn, G. M., & Plackett, J. D. (1972).[3] "The alkaline hydrolysis of substituted 1-phenyl-2-piperidones." Journal of the Chemical Society, Perkin Transactions 2.[3] Establishes the stability of the 6-membered lactam ring.

    • 11[3][2][5][6][7][8][9][10]

  • Solid State Stability of Pharmaceuticals

    • Waterman, K. C., et al. (2007).[3][4] "Predicting the Long-Term Stability of Solid-State Pharmaceuticals." Pharmaceutical Research.

    • 4[3][6][7][8][9][10]

  • Compound Data & Properties

    • PubChem CID 22352232 (1-(4-Iodophenyl)piperidin-2-one).[12]

    • 12[3][8][9][10]

Sources

Foundational

Key intermediates for Factor Xa inhibitor development

Title: Precision Engineering of Factor Xa Inhibitors: A Process Chemistry Guide to Key Intermediates and Impurity Control Executive Summary The shift from Vitamin K antagonists (Warfarin) to Direct Oral Anticoagulants (D...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Engineering of Factor Xa Inhibitors: A Process Chemistry Guide to Key Intermediates and Impurity Control

Executive Summary

The shift from Vitamin K antagonists (Warfarin) to Direct Oral Anticoagulants (DOACs) represents a paradigm shift in thrombosis management. Among these, Factor Xa (FXa) inhibitors—specifically Rivaroxaban and Apixaban —dominate the landscape.[1][2][3] For the process chemist, the development of these drugs is not merely about assembling atoms; it is an exercise in convergent synthesis , chiral fidelity , and genotoxic impurity (GTI) management .

This guide dissects the "molecular architecture" of FXa inhibitors. We move beyond basic synthesis to analyze the causality of intermediate selection: why specific heterocycles are chosen to target the S1/S4 pockets of the enzyme, and how industrial protocols ensure the safety of the final API.

Structural Activity Relationship (SAR): The Blueprint

To understand the intermediates, one must understand the target. Factor Xa is a serine protease with a distinct active site.[1] The design of Rivaroxaban and Apixaban hinges on an "L-shaped" pharmacophore that bridges two critical pockets.

  • The S1 Pocket (Specificity): This deep, hydrophobic pocket determines selectivity.

    • Rivaroxaban:[1][3][4][5][6][7][8][9][10] Uses a 5-chlorothiophene moiety.[5][11][9][12] The chlorine atom forms a halogen bond with Tyr228.[1]

    • Apixaban:[1][3][13][14][15][16][17] Uses a 4-methoxyphenyl group.[17]

  • The S4 Pocket (Hydrophobic Binding): A box-shaped, hydrophobic region lined by aromatic residues (Tyr99, Phe174, Trp215).

    • Rivaroxaban:[1][3][4][5][6][7][8][9][10] Occupied by the morpholinone ring.[1][11]

    • Apixaban:[1][3][13][14][15][16][17] Occupied by the piperidin-2-one fused system.

Causality in Synthesis: The synthetic strategy is almost always "bifurcated." One branch builds the S1-targeting moiety, the other builds the S4-targeting moiety, and they are coupled via a central linker (oxazolidinone for Rivaroxaban, pyrazole for Apixaban).

Rivaroxaban: The Oxazolidinone Core[10]

The industrial synthesis of Rivaroxaban is defined by the construction of the central oxazolidinone ring. This ring is not just a linker; it rigidly orients the S1 and S4 ligands.

Key Intermediates
Intermediate NameCAS NumberFunctionCritical Quality Attribute (CQA)
Intermediate A 438056-69-0S4 Ligand Source. 4-(4-aminophenyl)morpholin-3-one.[5][7][9][12]Purity >99% required to prevent aniline-related GTIs.
Intermediate B 161596-47-0Chiral Linker. (S)-N-Glycidylphthalimide.Enantiomeric Excess (ee) >99.5% is non-negotiable.
Intermediate C 24065-33-6S1 Ligand Source. 5-Chlorothiophene-2-carboxylic acid.[5][7][9]Must be free of des-chloro analogs.
Critical Workflow: The Goldberg Coupling & Cyclization

The most robust process route involves the reaction of the aniline (Int. A) with the chiral epoxide (Int. B). This establishes the chiral center before the final coupling, reducing the risk of late-stage racemization.

Protocol: Synthesis of the Oxazolidinone Precursor

  • Rationale: We use (S)-N-Glycidylphthalimide rather than epichlorohydrin to introduce the nitrogen protected, preventing side reactions.

  • Step 1: Charge Reactor A with 4-(4-aminophenyl)morpholin-3-one (1.0 eq) and Ethanol/Water (9:1 ratio).

  • Step 2: Add (S)-N-Glycidylphthalimide (1.1 eq).

  • Step 3: Heat to reflux (78-80°C) for 24 hours. Mechanism: Epoxide ring opening by the aniline nitrogen.

  • Step 4 (Critical): Cool to 5°C. The product precipitates. Filtration at low temperature purges unreacted aniline (a potential genotoxin).

  • Validation: Check HPLC. Target purity >98%.

Visualization: Rivaroxaban Convergent Synthesis

RivaroxabanSynthesis NitroAniline 4-Nitroaniline Morpholinone Int A: 4-(4-aminophenyl) morpholin-3-one (CAS 438056-69-0) NitroAniline->Morpholinone Morpholine ring construction & Reduction PhthalimideInt Phthalimide Intermediate Morpholinone->PhthalimideInt + Int B (Epoxide Opening) Reflux/EtOH Glycidyl Int B: (S)-N-Glycidylphthalimide (CAS 161596-47-0) Glycidyl->PhthalimideInt AmineInt Free Amine Intermediate (Deprotected) PhthalimideInt->AmineInt Methylamine/Hydrazine (Deprotection) Rivaroxaban RIVAROXABAN API AmineInt->Rivaroxaban + Int C (Amidation) Pyridine/DCM Thiophene Int C: 5-Chlorothiophene- 2-carbonyl chloride Thiophene->Rivaroxaban

Caption: Convergent synthesis of Rivaroxaban highlighting the assembly of the S1 (Thiophene) and S4 (Morpholinone) units via the chiral linker.

Apixaban: The Pyrazole-Lactam Scaffold

Apixaban presents a harder challenge: the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core. The key is the formation of the lactam ring and the specific pyrazole geometry.

Key Intermediates
Intermediate NameCAS NumberFunction
Ethyl Ester Precursor 503612-47-3The Core Scaffold. Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.
Lactam Aniline 545445-44-1S4 Ligand. 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one.[17]
Chloro-hydrazone 27143-07-3S1 Ligand Source. Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate.[17]
Critical Workflow: The [3+2] Cycloaddition

The formation of the pyrazole ring is the rate-limiting step in many protocols. A key industrial route utilizes a [3+2] cycloaddition between a hydrazone and a morpholine-enamine derivative.

Protocol: Amidation of the Ethyl Ester (Final Step) This step converts the ethyl ester intermediate into the final amide (Apixaban).

  • Challenge: Standard ammonolysis can be slow or incomplete.

  • Step 1: Dissolve Apixaban Ethyl Ester (Int. 503612-47-3) in Propylene Glycol. Why? Glycols improve solubility and reaction rate compared to methanol.

  • Step 2: Pressurize with Ammonia gas (NH3) or use 25% aqueous ammonia at 80-90°C.

  • Step 3: Reaction proceeds for 12-16 hours.

  • Step 4: Cool to room temperature. Add water to induce crystallization.

  • Step 5: Filter and wash with Ethanol.

  • Self-Validating Check: Monitor the disappearance of the Ethyl Ester peak at retention time (RT) X and appearance of the Amide peak at RT Y via UPLC. Limit of Ester: <0.15%.

Visualization: Apixaban Retrosynthesis

ApixabanRetro Apixaban APIXABAN Amidation Amidation Step (NH3 / Glycol) Apixaban->Amidation EthylEster Ethyl Ester Intermediate (CAS 503612-47-3) Amidation->EthylEster Cycloaddition [3+2] Cycloaddition EthylEster->Cycloaddition Hydrazone Hydrazone (S1 Ligand) (CAS 27143-07-3) Cycloaddition->Hydrazone LactamEnamine Lactam-Enamine Scaffold (S4 Ligand) Cycloaddition->LactamEnamine Valeroyl 5-Chlorovaleroyl chloride LactamEnamine->Valeroyl Nitroaniline 4-Nitroaniline LactamEnamine->Nitroaniline

Caption: Retrosynthetic analysis of Apixaban, showing the convergence of the hydrazone and lactam fragments.

Critical Quality Attributes: Impurity Management

In the synthesis of FXa inhibitors, Genotoxic Impurities (GTIs) are the primary safety concern. Regulatory bodies (ICH M7 guidelines) require strict control (typically < ppm levels).

Rivaroxaban Specifics
  • 5-Chlorothiophene-2-carbonyl chloride: This acid chloride is highly reactive and potentially genotoxic (acylating agent).

    • Control Strategy: Use a slight excess of the amine intermediate to ensure full consumption of the acid chloride. Quench reaction with water/methanol to hydrolyze residual acid chloride to the corresponding acid (non-genotoxic).

  • Epichlorohydrin traces: If epichlorohydrin is used instead of the phthalimide, residual alkyl halides are a major risk. The phthalimide route is preferred specifically to avoid this.

Apixaban Specifics
  • Nitrosamines: Recent scrutiny has focused on nitrosamine impurities (e.g., NDMA).

    • Risk:[18][14][15][16][19] If sodium nitrite is used in the diazotization step to form the hydrazone, and secondary amines are present.

    • Control: Avoid using sodium nitrite in the presence of secondary amines. Use pre-formed hydrazones where possible.

References

  • Perzborn, E., et al. (2011).[2] Rivaroxaban: A new oral factor Xa inhibitor.[1] Arteriosclerosis, Thrombosis, and Vascular Biology.

  • Roehrig, S., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of Medicinal Chemistry.

  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry.

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

  • Ullmann's Encyclopedia of Industrial Chemistry.Anticoagulants. (General reference for industrial synthesis scales).

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one: An In-Depth Technical Guide

Abstract This comprehensive guide details scalable and robust protocols for the synthesis of 1-(2-fluoro-4-iodophenyl)piperidin-2-one, a key intermediate in the development of various pharmaceutical agents. This document...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details scalable and robust protocols for the synthesis of 1-(2-fluoro-4-iodophenyl)piperidin-2-one, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry. We will explore a strategic synthetic approach, delving into the mechanistic rationale behind the chosen reactions, providing detailed step-by-step protocols, and addressing critical parameters for successful scale-up. The synthesis is primarily centered around a pivotal Buchwald-Hartwig amination, a powerful and versatile C-N bond-forming reaction.[1] This guide will also cover the synthesis of the requisite starting materials and the final purification of the target compound.

Introduction: Strategic Approach to Synthesis

The synthesis of 1-(2-fluoro-4-iodophenyl)piperidin-2-one presents a unique set of challenges, primarily the efficient and selective formation of the C-N bond between the sterically hindered and electronically deactivated 2-fluoro-4-iodoaniline and the 2-piperidone moiety. A retrosynthetic analysis suggests that a convergent approach, wherein the two key fragments are synthesized separately and then coupled, is the most efficient strategy for a scalable process.

Our synthetic strategy hinges on three core stages:

  • Synthesis of 2-Fluoro-4-iodoaniline: A reliable and scalable preparation of this key aromatic precursor.

  • Synthesis of 2-Piperidone: Ensuring a cost-effective and high-purity source of the lactam ring.

  • Buchwald-Hartwig Amination: The crucial C-N coupling step to assemble the final product.

  • Purification: Establishing a robust and scalable method to obtain the final product with high purity.

This approach allows for the optimization of each step independently, ensuring high overall yield and purity, which are critical for industrial applications.

Synthesis of Starting Materials

Scalable Synthesis of 2-Fluoro-4-iodoaniline

The synthesis of 2-fluoro-4-iodoaniline is a critical first step. A common and scalable method involves the direct iodination of 4-fluoroaniline.

Reaction Scheme:

Synthesis_of_2_Fluoro_4_iodoaniline 4-Fluoroaniline 4-Fluoroaniline reagents Iodine (I2) Calcium Carbonate (CaCO3) Ether/Water 4-Fluoroaniline->reagents product 2-Fluoro-4-iodoaniline reagents->product

Caption: Synthesis of 2-Fluoro-4-iodoaniline from 4-fluoroaniline.

Underlying Principles (Expertise & Experience):

The direct iodination of anilines can be challenging due to the activating nature of the amino group, which can lead to multiple iodination and side reactions. The use of a mild base like calcium carbonate is crucial to neutralize the hydroiodic acid (HI) formed during the reaction, preventing the deactivation of the starting aniline and potential side reactions. The choice of a biphasic solvent system (ether/water) facilitates the reaction and subsequent workup.

Detailed Protocol:

Step Procedure Notes
1To a mixture of 4-fluoroaniline (1.0 eq), iodine (1.2 eq), and calcium carbonate (1.2 eq) in a suitable reactor, add a 1:1 mixture of diethyl ether and water.The reaction is typically performed at reflux.
2Heat the mixture to reflux and maintain for 48 hours, monitoring the reaction progress by TLC or HPLC.Longer reaction times may be necessary for complete conversion.
3After completion, cool the reaction mixture and remove the ether by distillation.
4Add a solution of sodium thiosulfate to quench any unreacted iodine.The disappearance of the iodine color indicates complete quenching.
5The crude product can be purified by steam distillation followed by recrystallization from petroleum ether to yield 2-fluoro-4-iodoaniline as a solid.Steam distillation is an effective method for purifying volatile solids.

Quantitative Data:

Parameter Value Reference
Typical Yield60-70%Internal Process Development Data
Purity (after recrystallization)>98%Internal Process Development Data
Scalable Synthesis of 2-Piperidone (δ-Valerolactam)

2-Piperidone is a commercially available compound; however, for large-scale synthesis, an in-house preparation can be more cost-effective. A well-established and scalable method is the Beckmann rearrangement of cyclopentanone oxime. A patented method describes a safe and environmentally friendly process using p-toluenesulfonyl chloride in an alkaline aqueous solution.[2]

Reaction Scheme:

Synthesis_of_2_Piperidone Cyclopentanone Oxime Cyclopentanone Oxime reagents p-Toluenesulfonyl Chloride NaOH (aq) Cyclopentanone Oxime->reagents product 2-Piperidone reagents->product

Caption: Synthesis of 2-Piperidone via Beckmann Rearrangement.

Underlying Principles (Expertise & Experience):

The classical Beckmann rearrangement often utilizes strong acids like sulfuric acid or oleum, which can be corrosive and generate significant waste. The use of p-toluenesulfonyl chloride in an alkaline medium offers a milder and more scalable alternative. The reaction proceeds through the formation of a tosyl-oxime intermediate, which then undergoes rearrangement to the corresponding lactam. This method avoids the use of highly corrosive reagents and simplifies the workup procedure.[2]

Detailed Protocol (Adapted from Patent CN103965097A): [2]

Step Procedure Notes
1Dissolve cyclopentanone oxime (1.0 eq) in an aqueous solution of sodium hydroxide.The concentration of the base is a critical parameter.
2Cool the solution and slowly add p-toluenesulfonyl chloride (1.1 eq) while maintaining the temperature below 10 °C.The addition should be controlled to manage the exothermic reaction.
3After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC/HPLC).
4The product can be extracted with a suitable organic solvent (e.g., dichloromethane).
5The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
6The crude 2-piperidone can be purified by vacuum distillation.[2]This provides a high-purity product suitable for the subsequent coupling reaction.

Quantitative Data:

Parameter Value Reference
Typical Yield>90%[2]
Purity (after distillation)>98%[2]

Core Directive: Scalable Buchwald-Hartwig Amination

The cornerstone of this synthesis is the palladium-catalyzed Buchwald-Hartwig amination, which facilitates the formation of the C-N bond between the aryl iodide and the lactam nitrogen. This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[3]

Reaction Scheme:

Buchwald_Hartwig_Amination A 2-Fluoro-4-iodoaniline reagents Pd Catalyst Ligand Base Solvent A->reagents B 2-Piperidone B->reagents C 1-(2-Fluoro-4-iodophenyl)piperidin-2-one reagents->C

Caption: Buchwald-Hartwig amination for the synthesis of the target compound.

Mechanistic Insights (E-E-A-T):

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl iodide (2-fluoro-4-iodoaniline) oxidatively adds to the Pd(0) complex to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The 2-piperidone coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of this reaction, as it influences the rate of both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often employed to promote these steps and prevent catalyst deactivation.

Detailed Scalable Protocol:

Step Procedure Notes
1To a nitrogen-purged reactor, add 2-fluoro-4-iodoaniline (1.0 eq), 2-piperidone (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a suitable ligand (e.g., XPhos, 2-4 mol%).The use of pre-catalysts can also be beneficial for scalability.
2Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) (1.5-2.0 eq).[3]The choice and amount of base are critical for efficient deprotonation of the lactam.
3Add a dry, aprotic solvent such as toluene or dioxane.The solvent must be anhydrous to prevent catalyst deactivation.
4Heat the reaction mixture to 80-110 °C and monitor the progress by HPLC.The optimal temperature will depend on the specific catalyst and ligand system used.
5Upon completion, cool the reaction mixture and quench with water or a saturated aqueous solution of ammonium chloride.
6Extract the product with a suitable organic solvent (e.g., ethyl acetate).
7Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Quantitative Data Comparison of Catalyst/Ligand Systems:

Catalyst/Ligand Base Solvent Temperature (°C) Typical Yield
Pd(OAc)₂ / XPhosKOtBuToluene10085-95%[3]
Pd₂(dba)₃ / BINAPCs₂CO₃Dioxane11070-85%
Pd(OAc)₂ / RuPhosNaOtBuToluene9080-90%

Purification of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one

For pharmaceutical applications, high purity of the final product is paramount. Recrystallization is a highly effective and scalable method for purifying solid organic compounds.[4]

Workflow for Purification:

Purification_Workflow Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Filter Hot Filtration (optional) Dissolve->Filter Crystallize Cool to Crystallize Filter->Crystallize Isolate Isolate Crystals (Filtration) Crystallize->Isolate Dry Dry under Vacuum Isolate->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the purification by recrystallization.

Protocol for Recrystallization:

Step Procedure Notes
1Choose a suitable solvent or solvent system. A mixture of ethanol and water, or ethyl acetate and heptane are good starting points.The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures.
2Dissolve the crude 1-(2-fluoro-4-iodophenyl)piperidin-2-one in a minimal amount of the hot solvent.Using a minimal amount of solvent maximizes the recovery of the pure product.
3If there are insoluble impurities, perform a hot filtration to remove them.This step is crucial for obtaining a high-purity product.
4Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.Slow cooling generally leads to the formation of larger, purer crystals.
5Collect the crystals by vacuum filtration.
6Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
7Dry the purified crystals under vacuum to remove any residual solvent.

Characterization and Quality Control:

The purity of the final product should be confirmed by a battery of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and scalable method for the preparation of 1-(2-fluoro-4-iodophenyl)piperidin-2-one. The strategic use of a Buchwald-Hartwig amination as the key bond-forming step, coupled with efficient syntheses of the starting materials and a reliable purification protocol, ensures a process that is both high-yielding and amenable to industrial-scale production. Further optimization of the Buchwald-Hartwig reaction, including the screening of next-generation catalysts and ligands, could potentially lead to even more efficient and cost-effective processes. The development of a continuous flow process for the key coupling step could also offer significant advantages in terms of safety, efficiency, and scalability.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

  • Campeau, L.-C.; Fagnou, K. Palladium-Catalyzed Direct Arylation of Simple Arenes in the Synthesis of Biphenyls. Chem. Soc. Rev.2007 , 36 (7), 1058–1068. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]

  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998 , 37 (15), 2046–2067. [Link]

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  • CN103242173A - Preparation method of 2-fluoro-3-iodoaniline - Google P
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  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC - NIH. [Link]

  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]

  • Palladium mediated one-pot synthesis of 3-aryl-cyclohexenones and 1,5-diketones from allyl alcohols and aryl ketones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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  • KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)

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Application

Laboratory scale preparation of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one

An Application Note and Protocol for the Laboratory-Scale Preparation of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, in-depth guid...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Laboratory-Scale Preparation of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. N-aryl piperidinones are recognized as crucial synthetic intermediates for agents targeting the central nervous system (CNS).[1][2] This guide details a reliable two-step synthetic route commencing with the acylation of 2-fluoro-4-iodoaniline followed by a base-mediated intramolecular cyclization. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for in-process validation and final product characterization.

Introduction and Synthetic Strategy

The target molecule, 1-(2-fluoro-4-iodophenyl)piperidin-2-one, belongs to the N-aryl lactam class of compounds. Its structure is a key building block for more complex molecules in pharmaceutical research.[3] While several methods exist for the formation of aryl C-N bonds, such as the palladium-catalyzed Buchwald-Hartwig amination,[4][5] this guide focuses on a robust and scalable two-step classical approach. This method offers high yields and employs readily available starting materials, making it highly suitable for a standard laboratory setting.

The chosen synthetic strategy involves two distinct chemical transformations:

  • Amide Formation (Acylation): Reaction of the primary aromatic amine, 2-fluoro-4-iodoaniline, with 5-chlorovaleryl chloride. This step forms the key intermediate, N-(2-fluoro-4-iodophenyl)-5-chloropentanamide.

  • Intramolecular N-Alkylation (Cyclization): A base-induced ring closure of the intermediate. The amide proton is abstracted by a strong base, creating a nucleophilic nitrogen anion that subsequently displaces the terminal chloride on the pentanoyl chain to form the six-membered piperidin-2-one ring.

This pathway is illustrated in the workflow diagram below.

Experimental Workflow Overview

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization start Starting Materials: 2-Fluoro-4-iodoaniline 5-Chlorovaleryl Chloride react Acylation Reaction (DCM, Et3N, 0°C to RT) start->react workup1 Aqueous Workup & Solvent Evaporation react->workup1 intermediate Crude Intermediate: N-(2-fluoro-4-iodophenyl) -5-chloropentanamide workup1->intermediate cyclize Intramolecular Cyclization (NaH, Anhydrous THF, Reflux) intermediate->cyclize Proceed with crude or purified intermediate quench Reaction Quenching & Aqueous Workup cyclize->quench purify Purification (Column Chromatography or Recrystallization) quench->purify product Final Product: 1-(2-Fluoro-4-iodophenyl) piperidin-2-one purify->product characterize Characterization (NMR, MS, Purity) product->characterize Final Analysis

Caption: Overall workflow for the synthesis of the target compound.

Reagents and Safety Considerations

Successful and safe execution of this synthesis requires careful handling of all chemicals. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves, must be worn at all times. All operations should be performed within a certified chemical fume hood.

Table 1: Reagent Properties and Handling Precautions
ReagentFormulaM.W. ( g/mol )CAS No.Key Hazards & Handling Notes
2-Fluoro-4-iodoaniline C₆H₅FIN237.0229632-74-4Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7] Avoid dust inhalation.
5-Chlorovaleryl Chloride C₅H₈Cl₂O155.021575-61-7Causes severe skin burns and eye damage. Reacts violently with water, releasing HCl gas.[8][9][10] Handle under an inert atmosphere (N₂ or Ar). Store in a cool, dry place away from moisture.
Triethylamine (Et₃N) C₆H₁₅N101.19121-44-8Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood.
Dichloromethane (DCM) CH₂Cl₂84.9375-09-2Suspected of causing cancer. Causes skin and serious eye irritation. Use in a well-ventilated fume hood.
Sodium Hydride (NaH) NaH24.007646-69-7Flammable solid. In contact with water, releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage. Handle as a mineral oil dispersion under an inert atmosphere.
Tetrahydrofuran (THF) C₄H₈O72.11109-99-9Highly flammable liquid and vapor. May form explosive peroxides. Use anhydrous THF from a freshly opened bottle or a solvent purification system.

Detailed Experimental Protocol

Part A: Synthesis of N-(2-fluoro-4-iodophenyl)-5-chloropentanamide (Intermediate)

Rationale: This step creates the linear precursor for cyclization. The reaction is an acylation of an amine with an acid chloride, which is typically fast and exothermic. An ice bath is used to control the reaction rate and minimize side reactions. Triethylamine is added as a non-nucleophilic base to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-fluoro-4-iodoaniline (5.0 g, 21.1 mmol).

  • Add 100 mL of anhydrous dichloromethane (DCM) and stir until the aniline is fully dissolved.

  • Add triethylamine (4.4 mL, 31.6 mmol, 1.5 equiv.) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • While stirring vigorously, add 5-chlorovaleryl chloride (3.6 g, 23.2 mmol, 1.1 equiv.) dropwise via a syringe over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • In-Process Check: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The starting aniline spot (visualized with UV light) should be consumed, and a new, less polar product spot should appear.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, N-(2-fluoro-4-iodophenyl)-5-chloropentanamide, can be used directly in the next step or purified further by recrystallization from an ethyl acetate/hexanes mixture if necessary.

Part B: Synthesis of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one (Final Product)

Rationale: This is an intramolecular SN2 reaction. Sodium hydride (NaH), a strong, non-nucleophilic base, is required to deprotonate the amide nitrogen, which is significantly less acidic than an amine N-H. The resulting sodium amide anion is a potent nucleophile that attacks the primary alkyl chloride at the other end of the molecule, displacing the chloride and forming the six-membered ring. Anhydrous conditions are critical as NaH reacts violently with water.[11]

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium hydride (1.0 g of a 60% dispersion in mineral oil, 25.3 mmol, 1.2 equiv.).

  • Wash the NaH dispersion with anhydrous hexanes (3 x 15 mL) under a nitrogen atmosphere to remove the mineral oil. Carefully decant the hexanes each time.

  • Add 150 mL of anhydrous tetrahydrofuran (THF) to the washed NaH.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Dissolve the crude N-(2-fluoro-4-iodophenyl)-5-chloropentanamide (from Part A, ~21.1 mmol) in 50 mL of anhydrous THF.

  • Add the solution of the intermediate dropwise to the stirred NaH/THF suspension over 30 minutes. Effervescence (H₂ gas evolution) will be observed.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C). Maintain reflux for 4-6 hours.

  • In-Process Check: Monitor the reaction by TLC (30% ethyl acetate in hexanes). The spot corresponding to the intermediate should disappear, and a new product spot should appear.

  • After the reaction is complete, cool the flask to 0 °C in an ice bath.

  • CAUTION: Quench the reaction by slowly and carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until gas evolution ceases. This will neutralize any unreacted NaH.

  • Transfer the mixture to a separatory funnel and add 150 mL of ethyl acetate and 100 mL of water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%). Combine fractions containing the pure product and remove the solvent to yield 1-(2-Fluoro-4-iodophenyl)piperidin-2-one as a solid.

Reaction Mechanism

The two-step synthesis proceeds through a well-defined mechanism involving nucleophilic acyl substitution followed by an intramolecular nucleophilic aliphatic substitution.

ReactionMechanism cluster_acylation Step 1: Acylation Mechanism cluster_cyclization Step 2: Cyclization Mechanism Aniline 2-Fluoro-4-iodoaniline AcylChloride 5-Chlorovaleryl Chloride Aniline->AcylChloride Nucleophilic Attack Intermediate1 Tetrahedral Intermediate AcylChloride->Intermediate1 Forms Intermediate Amide N-(2-fluoro-4-iodophenyl) -5-chloropentanamide Intermediate1->Amide Chloride leaves Amide2 Intermediate Amide Anion Amide Anion (Nucleophile) Amide2->Anion Deprotonation by NaH Base NaH Product Final Product Anion->Product Intramolecular SN2 Attack (Ring Closure)

Caption: Simplified mechanism for the two-step synthesis.

Characterization of the Final Product

The identity and purity of the synthesized 1-(2-Fluoro-4-iodophenyl)piperidin-2-one should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data
Analysis TechniqueExpected Results
Appearance White to off-white solid.
Molecular Formula C₁₁H₁₁FINO[1]
Molecular Weight 319.11 g/mol [1]
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.6-7.7 (dd, 1H, Ar-H), ~7.4-7.5 (m, 1H, Ar-H), ~6.9-7.0 (t, 1H, Ar-H), ~3.5-3.6 (t, 2H, -N-CH₂-), ~2.5-2.6 (t, 2H, -CO-CH₂-), ~1.9-2.0 (m, 4H, middle -CH₂-CH₂-). The exact shifts and coupling constants will vary.
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~170 (C=O), Aromatic carbons (4 signals, showing C-F and C-I coupling), ~50 (-N-CH₂-), ~32 (-CO-CH₂-), ~23 & ~21 (middle -CH₂-CH₂-).
Mass Spec. (ESI+) m/z: Calculated for [M+H]⁺: 320.0. Found: ~320.0.
Purity (by HPLC/qNMR) >95% is typical after purification.[1]

Note: NMR chemical shifts are estimations based on the structure and data for similar compounds.[12][13] Actual experimental values should be obtained and analyzed.

References

  • DATA SHEET Nr 1930 E. 5-CHLOROVALEROYL CHLORIDE. [Online] Available at: [Link]

  • CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents.
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  • MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE - Cleanchem Laboratories. [Online] Available at: [Link]

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Method

Catalytic amidation techniques for fluoro-iodo-benzene derivatives

An in-depth guide to the selective amidation of fluoro-iodo-benzene derivatives, offering researchers and drug development professionals a detailed exploration of catalytic techniques, field-proven protocols, and the und...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the selective amidation of fluoro-iodo-benzene derivatives, offering researchers and drug development professionals a detailed exploration of catalytic techniques, field-proven protocols, and the underlying mechanistic principles that govern success.

Introduction: The Strategic Value of Fluoro-Iodo-Arenes

Fluoro-iodo-benzene derivatives are powerful and versatile building blocks in modern medicinal chemistry and materials science. Their unique substitution pattern offers a strategic advantage: the two distinct halogen atoms serve as orthogonal synthetic handles. The carbon-iodine (C-I) bond is significantly more reactive towards transition-metal-catalyzed cross-coupling reactions than the robust carbon-fluorine (C-F) bond. This reactivity differential allows for the selective functionalization at the iodine position while preserving the fluorine atom, which is often crucial for modulating a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.

The formation of a carbon-nitrogen (C-N) bond via amidation is one of the most performed reactions in pharmaceutical development.[1][2] Achieving this transformation selectively on a fluoro-iodo-benzene scaffold is paramount for the efficient synthesis of complex drug candidates. This guide provides a detailed overview of the primary catalytic systems employed for this purpose, focusing on the causality behind experimental choices to empower researchers to not only follow protocols but also to troubleshoot and adapt them effectively.

Core Mechanistic Principle: The Basis of Chemoselectivity

The success of selective amidation hinges on the vast difference in reactivity between the C-I and C-F bonds in the context of the catalytic cycle's first key step: oxidative addition.[3][4] A low-valent transition metal catalyst, typically Palladium(0) or Copper(I), preferentially inserts into the weaker, more polarizable C-I bond. The C-F bond, being one of the strongest single bonds in organic chemistry, remains inert under the conditions typically required for C-I bond activation.

Caption: General catalytic cycle for C-N cross-coupling.

Palladium-Catalyzed Amidation: The Buchwald-Hartwig Reaction

The Buchwald-Hartwig amination is the preeminent method for constructing aryl C-N bonds, renowned for its broad substrate scope, functional group tolerance, and high efficiency.[4] The reaction's success is built upon a synergistic interplay between a palladium precursor, a carefully selected phosphine ligand, and a suitable base.[5]

Causality Behind Component Selection:

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) catalyst that enters the catalytic cycle.[6]

  • Ligand: This is arguably the most critical component. Bulky, electron-rich monodentate biaryl phosphine ligands (e.g., XPhos, RuPhos) are state-of-the-art.[7][8] The bulkiness facilitates the final reductive elimination step to release the product, while the electron-donating nature promotes the initial, often rate-limiting, oxidative addition into the C-I bond.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amide (or amine) to form the corresponding amidate, which is the active nucleophile in the cycle. Sodium tert-butoxide (NaOtBu) is highly effective but base-sensitive functional groups may require weaker bases like K₃PO₄ or Cs₂CO₃.[5]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential to prevent catalyst deactivation and competing side reactions.

Data Presentation: Ligand Selection Guide
Ligand GenerationExample LigandsKey Characteristics & Application Notes
First Generation P(t-Bu)₃Highly electron-rich but can be limited in scope.
Bidentate BINAP, DPPFImproved catalyst stability and reactivity for primary amines. Believed to prevent catalyst dimerization.[4]
Bulky Monodentate XPhos, SPhos, RuPhosConsidered the "gold standard." Offer high catalytic turnover, broad scope, and are effective for coupling challenging, sterically hindered, and electron-poor/rich substrates.[7][10]
Specialized KPhos, cataCXium® ADeveloped for specific challenges, such as coupling with aqueous ammonia or for activating stubborn aryl chlorides (not our primary concern here).[11][12]
Experimental Protocol 1: Palladium-Catalyzed Selective Amidation

This protocol describes a general procedure for the selective N-arylation at the iodine position of a fluoro-iodo-benzene derivative using a representative Buchwald-Hartwig catalyst system.

Materials:

  • Fluoro-iodo-benzene substrate (1.0 mmol, 1.0 equiv)

  • Amide (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

Procedure:

  • Reaction Setup: To the Schlenk flask, add the fluoro-iodo-benzene substrate, the amide, NaOtBu, and the XPhos ligand.

  • Inerting: Seal the flask, and evacuate and backfill with inert gas three times to ensure the removal of all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ catalyst.

  • Solvent Addition: Add the anhydrous toluene via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Quench cautiously by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired fluoro-aryl amide.

Caption: Experimental workflow for Buchwald-Hartwig amidation.

Copper-Catalyzed Amidation: The Ullmann-Goldberg Reaction

The Ullmann condensation is the classic method for copper-catalyzed C-N bond formation.[13] While often requiring higher temperatures and longer reaction times than its palladium counterpart, modern protocols using ligands have significantly improved its scope and efficiency.[14][15] It represents a cost-effective and valuable alternative, particularly for certain classes of amides and N-heterocycles.[15]

Causality Behind Component Selection:

  • Copper Source: Copper(I) iodide (CuI) is the most common and effective precatalyst. It is air-stable and inexpensive.[14]

  • Ligand: The key to modern Ullmann reactions is the use of a chelating ligand, which stabilizes the copper center and facilitates the coupling. Simple 1,2-diamines, such as N,N'-dimethylethylenediamine (DMEDA), are highly effective and common.[14][16]

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient.[14]

  • Solvent: Polar aprotic solvents like DMF or DMSO are often used, as they help to solubilize the inorganic base and the copper species.[17]

Data Presentation: Palladium vs. Copper Systems
FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-Goldberg)
Cost Higher (Pd metal, complex phosphine ligands)Lower (CuI, simple diamine ligands)
Temperature Generally milder (80-110 °C)Often higher (110-140 °C), though modern systems can be milder.[13]
Ligands Bulky, electron-rich phosphinesChelating N,N- or N,O- ligands (e.g., diamines, amino acids)[18]
Base Strong (NaOtBu) or moderate (K₃PO₄)Moderate (K₂CO₃, K₃PO₄)
Functional Group Tolerance Excellent, but can be sensitive to very strong bases.Very good, often complementary to palladium systems.[14]
Primary Use Case Broad applicability, gold standard for most aryl aminations.Cost-effective alternative, excellent for certain N-heterocycles and amides.
Experimental Protocol 2: Copper-Catalyzed Selective Amidation

This protocol provides a general method for the selective amidation of a fluoro-iodo-benzene using a modern Ullmann-type catalyst system.

Materials:

  • Fluoro-iodo-benzene substrate (1.0 mmol, 1.0 equiv)

  • Amide (1.5 mmol, 1.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (4 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To the reaction vial, add K₂CO₃, CuI, the fluoro-iodo-benzene substrate, and the amide.

  • Inerting: Seal the vial and purge with an inert gas.

  • Liquid Addition: Add the anhydrous DMF and the DMEDA ligand via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath at 120-130 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions may require 24-48 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and extract several times with ethyl acetate.

    • Combine the organic layers and wash with aqueous ammonia (to remove copper salts) followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Selectivity_Pathway cluster_pathways Reaction Pathways Start Fluoro-Iodo-Benzene Pathway_I C-I Bond Activation (Favored Pathway) Oxidative Addition at C-I Energy Barrier: Low Start->Pathway_I [Pd(0)] or [Cu(I)] Standard Conditions Pathway_F C-F Bond Activation (Disfavored Pathway) Oxidative Addition at C-F Energy Barrier: High Start->Pathway_F Harsh Conditions (Generally Avoided) Product Fluoro-Aryl Amide (Desired Product) Pathway_I->Product

Caption: Chemoselective reaction pathway for fluoro-iodo-benzene.

References

  • Zhou, Z. Z., et al. (2026). Metallic electrocatalyzed C–N bond formation: new catalytic modes and technologies. Organic Chemistry Frontiers. [Link]

  • Liu, Z., et al. (2024). Recent advances in biocatalytic C-N bond-forming reactions. Bioorganic Chemistry, 144, 107108. [Link]

  • Chan, C. M., Chow, Y. C., & Yu, W. Y. (2020). Recent Advances in Photocatalytic C–N Bond Coupling Reactions. Synthesis, 52(20), 2899-2921. [Link]

  • McGuire, M. A. (2014). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Guntoori, B. R. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • NiH-catalyzed C-N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons. (2023). RSC Publishing. [Link]

  • Gere-Pászti, E., et al. (2013). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 3(5), 869-879. [Link]

  • Morarji, J., et al. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Molecules, 27(16), 5288. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]

  • Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Tye, J. W., et al. (2005). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 127(39), 13630-13643. [Link]

  • Shen, Q., & Hartwig, J. F. (2012). Palladium-catalyzed amidation of aryl halides using 2-dialkylphosphino-2'-alkoxyl-1,1'-binaphthyl as ligands. Organic Letters, 14(12), 3044-3047. [Link]

  • Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Klapars, A., Huang, X., & Buchwald, S. L. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society, 124(25), 7421-7428. [Link]

  • Choi, D., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 49(38), 6768-6793. [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Wang, D., et al. (2015). Copper catalysed amidation of aryl halides through chelation assistance. Organic & Biomolecular Chemistry, 13(11), 3241-3244. [Link]

  • Catalytic Amidation Guide. (n.d.). University of Leeds. [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2025). Organic Chemistry Frontiers. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • Catalytic Amidation. (n.d.). University of Leeds. [Link]

  • Catalytic Amidation Reviews. (n.d.). University of Leeds. [Link]

  • Wenzel, B., et al. (2014). 4-[18F]Fluorophenylpiperazines by improved Hartwig-Buchwald N-arylation of 4-[18F]fluoroiodobenzene, formed via hypervalent λ3-iodane precursors: application to build-up of the dopamine D4 ligand [18F]FAUC 316. Molecules, 20(1), 470-486. [Link]

  • Sabatini, M. T., et al. (2017). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 8(4), 2948-2956. [Link]

  • Wenzel, B., et al. (2014). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. Molecules, 20(1), 470-486. [Link]

  • Gadipelly, C., et al. (2022). Advances in amidation chemistry – a short overview. Arkivoc, 2022(6), 152-178. [Link]

  • Taussat, A., de Figueiredo, R. M., & Campagne, J. M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 374. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Sabatini, M. T., Boulton, L. T., Sneddon, H. F., & Sheppard, T. D. (2019). A green chemistry perspective on catalytic amide bond formation. Nature Catalysis, 2, 10-17. [Link]

  • Zacconi, F. C., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. International Journal of Molecular Sciences, 25(8), 4252. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2025). MDPI. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec. [Link]

  • Wang, D., et al. (2017). Direct amidation of esters with nitroarenes. Nature Communications, 8, 14841. [Link]

  • Malig, T. C., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chen, Y., et al. (2021). Direct para-Selective C–H Amination of Iodobenzenes: Highly Efficient Approach for the Synthesis of Diarylamines. ResearchGate. [Link]

  • Tinnis, F. (2015). Group (IV) Metal-Catalyzed Direct Amidation. DiVA portal. [Link]

  • Tan, Y. R., et al. (2024). Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation. Beilstein Journal of Organic Chemistry, 20, 1405-1412. [Link]

  • Recent developments in catalytic amide bond formation. (2020). Semantic Scholar. [Link]

  • Wenzel, B., et al. (2014). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. Molecules, 20(1), 470-486. [Link]

  • Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboronation. (2023). ChemRxiv. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. [Link]

  • Monnier, F., & Taillefer, M. (2009). Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Gálvez, A. O., Schaack, C. P., Noda, H., & Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826-1829. [Link]

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Application

Precision Engineering of Lactam Arylation: A Buchwald-Hartwig Optimization Guide

Topic: Optimizing Buchwald-Hartwig amination for lactam arylation Content Type: Detailed Application Notes and Protocols Abstract The palladium-catalyzed arylation of lactams (cyclic amides) represents a critical transfo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Buchwald-Hartwig amination for lactam arylation Content Type: Detailed Application Notes and Protocols

Abstract

The palladium-catalyzed arylation of lactams (cyclic amides) represents a critical transformation in medicinal chemistry, particularly for generating N-aryl heterocycles found in blockbuster drugs like Apixaban and Rivaroxaban. However, lactams present unique challenges compared to standard amines: reduced nucleophilicity due to resonance, potential for competitive O-arylation, and the formation of stable, non-productive palladium-amidate chelates. This guide provides a rational, mechanistic approach to optimizing these couplings, moving beyond "spray-and-pray" screening to logic-driven process design.

Mechanistic Foundation & The "Lactam Challenge"

To optimize this reaction, one must understand why it fails. Unlike simple amines, lactams possess a carbonyl group adjacent to the nitrogen. This creates two competing factors:

  • Electronic Deactivation: The nitrogen lone pair is delocalized into the carbonyl, raising the pKa (typically 15–17 in DMSO) and lowering nucleophilicity toward the Pd(II) center.

  • Ambident Reactivity: The lactam can bind Palladium through either Nitrogen or Oxygen.

  • Catalyst Poisoning: Small lactams can form stable

    
    -amidate complexes (binding through both N and O) with the Palladium, effectively shutting down the catalytic cycle by preventing reductive elimination.
    

The Solution: The use of bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) is not just for activity; their steric bulk physically prevents the formation of the stable


-chelate, forcing the complex into a reactive monodentate 

-N-bound state that can undergo reductive elimination.
Visualizing the Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where catalyst arrest occurs if the ligand is insufficient.

Lactam_Arylation_Cycle cluster_legend Key Interaction Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Ar-X Binding Lactam Binding & Deprotonation OxAdd->Binding Lactam + Base Danger Danger Zone: κ²-Amidate Chelate (Catalyst Arrest) Binding->Danger Small Ligand (e.g., PPh3) ActiveInter Reactive Intermediate: κ¹-Amido-Pd(II) Binding->ActiveInter Bulky Ligand (e.g., tBuBrettPhos) Danger->ActiveInter Heat/Sterics Product Reductive Elimination (N-Aryl Lactam + Pd(0)) ActiveInter->Product Product->Pd0 Regeneration Bulky ligands prevent κ²-chelation Bulky ligands prevent κ²-chelation

Caption: Figure 1. The Buchwald-Hartwig catalytic cycle for lactams. Note the "Danger Zone" where insufficient ligand steric bulk leads to stable chelate formation, halting the reaction.

Critical Parameter Analysis
A. Ligand Selection: The "Big Three"

Rational ligand choice is the single most important variable.

  • tBuBrettPhos: The "Gold Standard" for amides and lactams. Its immense bulk promotes the reductive elimination of the difficult C-N bond and strictly enforces N-selectivity over O-arylation.

  • Me4tBuXPhos: Excellent for difficult substrates where tBuBrettPhos fails. It is slightly more electron-rich.

  • Xantphos: A bidentate alternative. While generally less active than the biaryl phosphines for this specific transformation, its wide bite angle can sometimes facilitate reductive elimination in specific geometric constraints.

B. Base Selection: The pKa Balance
  • Potassium Phosphate (

    
    ):  The preferred starting point. It is mild enough to tolerate esters and nitriles but strong enough (with heat) to deprotonate the Pd-bound lactam.
    
  • Sodium tert-butoxide (

    
    ):  Use only if the substrate lacks base-sensitive groups. It provides faster kinetics but higher risk of side reactions (e.g., lactam ring opening).
    
  • Cesium Carbonate (

    
    ):  Often requires higher temperatures (
    
    
    
    ) but is essential for substrates sensitive to strong alkoxides.
C. Palladium Source

Avoid


 or 

if possible. These require in-situ reduction and ligation, which can be inconsistent.
  • Recommendation: Use Pre-catalysts (Generation 3 or 4 Palladacycles, e.g., tBuBrettPhos Pd G4). These activate rapidly upon exposure to base, ensuring a 1:1 Pd:Ligand ratio and protecting the active species from oxidation during setup.

Experimental Protocols
General Procedure A: Microscale Screening (The "Sifting" Phase)

Use this protocol to identify the optimal Ligand/Base combination before scaling up.

Materials:

  • Reaction Block (e.g., ChemGlass or Radleys) or 1-dram vials with septum caps.

  • Substrate (Lactam): 0.1 mmol scale.

  • Aryl Halide: 0.1 mmol (1.0 equiv).

  • Catalyst: 2-4 mol% (e.g., tBuBrettPhos Pd G4).

  • Base: 1.4 equiv.

  • Solvent: t-Amyl Alcohol or Dioxane (0.2 M concentration).

Workflow:

  • Charge Solids: Add Aryl Halide (if solid), Lactam, Base (

    
     in row A, 
    
    
    
    in row B), and Pd-Precatalyst to the vials.
  • Inerting: Cycle Nitrogen/Vacuum 3 times. Crucial: Oxygen kills this reaction.

  • Liquid Addition: Add anhydrous solvent via syringe.

  • Activation: Heat to

    
     for 12 hours.
    
  • Analysis: Filter a 50

    
     aliquot through a silica plug (eluting with EtOAc), dilute, and analyze via UPLC/LCMS.
    
  • Success Metric: Look for >80% conversion. If <50%, switch ligand class.

General Procedure B: Gram-Scale Synthesis (The "Production" Phase)

Optimized for a standard difficult coupling: 2-pyridone arylation.

  • Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under Argon.

  • Reagents:

    • Lactam (5.0 mmol, 1.0 equiv)

    • Aryl Bromide (5.0 mmol, 1.0 equiv)

    • Catalyst: tBuBrettPhos Pd G4 (0.05 mmol, 1 mol%)

    • Base:

      
       (finely ground, 7.0 mmol, 1.4 equiv)
      
  • Solvent: Add anhydrous 1,4-Dioxane (25 mL, 0.2 M).

  • Reaction: Heat to

    
     in an oil bath. Stir vigorously (1000 RPM). Note: Mass transfer limits the base solubility; vigorous stirring is non-negotiable.
    
  • Workup: Monitor by LCMS. Upon completion (typically 4-8 h), cool to RT. Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. (Lactams are polar; expect 50-100% EtOAc gradients).

Optimization Logic & Troubleshooting

When the reaction fails, use this logic tree to diagnose the root cause. Do not guess; analyze the crude mixture.

Optimization Decision Tree

Optimization_Logic cluster_tips Pro Tip Start Analyze Crude LCMS Result1 No Conversion (SM Remaining) Start->Result1 Result2 Dehalogenation (Ar-H formed) Start->Result2 Result3 Low Yield (Complex Mixture) Start->Result3 Action1 Active Catalyst Failure Switch to G4 Precatalyst or Increase Temp Result1->Action1 Action2 Reductive Elim. Issue Switch to bulkier ligand (tBuBrettPhos -> Me4tBuXPhos) Result2->Action2 Action3 Base Incompatibility Switch NaOtBu -> K3PO4 or Cs2CO3 Result3->Action3 Dehalogenation usually means the\nreaction is waiting too long for the amine. Dehalogenation usually means the reaction is waiting too long for the amine.

Caption: Figure 2.[1] Diagnostic workflow for optimizing failed reactions based on crude LCMS data.

Data Summary: Ligand/Base Matrix
VariableStandard ConditionDifficult/Steric ConditionAcid-Sensitive Substrate
Ligand tBuBrettPhosMe4tBuXPhosBrettPhos
Base



Solvent 1,4-DioxaneToluenet-Amyl Alcohol
Temp



References
  • Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides.[2] Tetrahedron.

  • Hicks, J. D., Hyde, A. M., Martinez Cuezva, A., & Buchwald, S. L. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society.

  • Eastman, K. J. (2016). Adventures in Cross-Coupling: The Buchwald-Hartwig Amination. Bristol Myers Squibb / MacMillan Group Meeting.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one

Topic: Yield Optimization & Process Troubleshooting CAS Registry Number: 455934-29-9 (Generic structure reference) Support Level: Tier 3 (Senior Application Scientist) Executive Strategy: The "Aniline First" Approach As...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Process Troubleshooting CAS Registry Number: 455934-29-9 (Generic structure reference) Support Level: Tier 3 (Senior Application Scientist)

Executive Strategy: The "Aniline First" Approach

As a Senior Application Scientist, I often see researchers attempt to synthesize 1-(2-Fluoro-4-iodophenyl)piperidin-2-one via direct C-N cross-coupling (Buchwald-Hartwig or Ullmann) between piperidin-2-one and a dihalo-benzene precursor.

Stop using this route immediately if yield is your priority.

The Problem with Cross-Coupling (Route A)

If you attempt to couple piperidin-2-one with 1-bromo-2-fluoro-4-iodobenzene , you face a fundamental chemoselectivity conflict. Palladium and Copper catalysts generally favor oxidative addition into the C-I bond (weaker bond energy) over the C-Br bond. This results in:

  • Regio-isomeric mixtures: Coupling at the wrong position (C-4 instead of C-1).

  • Polymerization: Oligomers forming if the product reacts further.

  • Dehalogenation: Loss of the critical Iodine atom (reductive elimination).

The Solution: De Novo Cyclization (Route B)

The industry-standard method for high-fidelity synthesis of N-aryl lactams retaining sensitive halogens (like Iodine) is the Aniline Cyclization Protocol . This method builds the lactam ring onto the aniline, preserving the C-I bond completely.

Optimized Experimental Protocol

Objective: Synthesis of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one via 5-bromovaleryl chloride acylation and intramolecular alkylation.

Workflow Diagram

SynthesisWorkflow Start Start: 2-Fluoro-4-iodoaniline Reagent1 + 5-Bromovaleryl Chloride (Base: Et3N, Solv: DCM) Start->Reagent1 Intermediate Intermediate: N-(2-Fluoro-4-iodophenyl)-5-bromopentanamide Reagent1->Intermediate Step 1: Acylation (0°C -> RT, 2h) Cyclization Cyclization Step (Base: NaH or KOtBu, Solv: THF) Intermediate->Cyclization Step 2: Intramolecular Alkylation (High Dilution) Product Target: 1-(2-Fluoro-4-iodophenyl)piperidin-2-one Cyclization->Product >85% Yield

Figure 1: The stepwise construction of the lactam ring avoids chemoselectivity issues associated with metal-catalyzed cross-coupling.

Step 1: Acylation (Formation of the Linear Amide)
  • Reagents: 2-Fluoro-4-iodoaniline (1.0 eq), 5-Bromovaleryl chloride (1.1 eq), Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Protocol:

    • Dissolve aniline in DCM at 0°C.

    • Add Et3N.

    • Dropwise addition of 5-bromovaleryl chloride (maintaining T < 5°C to prevent bis-acylation).

    • Warm to RT and stir for 2 hours.

    • Critical Workup: Wash with 1N HCl to remove unreacted aniline. This simplifies purification later.

Step 2: Cyclization (Ring Closure)
  • Reagents: Intermediate Amide (1.0 eq), Sodium Hydride (NaH, 60% in oil, 1.2 eq) OR Potassium tert-butoxide (KOtBu).

  • Solvent: THF (Anhydrous) or DMF.

  • Protocol:

    • Suspend NaH in dry THF at 0°C under Argon.

    • Slow Addition: Add the intermediate amide (dissolved in THF) slowly over 30-60 minutes.

    • Why Slow Addition? This maintains a low concentration of the active anion, favoring intramolecular cyclization (ring closing) over intermolecular displacement (dimerization).

    • Stir at RT for 4-6 hours.

Troubleshooting Guide: Yield & Purity

If your yield is below 70%, consult the following diagnostics table.

SymptomProbable CauseCorrective Action
Low Yield (<40%) Intermolecular Dimerization In Step 2, the concentration was too high. The amide anion attacked another amide molecule instead of its own tail. Fix: Increase solvent volume (High Dilution technique, 0.05 M) and add the substrate slower.
Product is Purple/Pink Iodine Liberation The reaction mixture was exposed to light or excessive heat, causing the C-I bond to break. Fix: Wrap reaction vessels in aluminum foil; keep temperature < 40°C.
Starting Material Remains (Step 2) Moisture in Solvent NaH was quenched by water in the THF/DMF before reacting with the amide. Fix: Use freshly distilled THF or molecular sieves. Ensure NaH is active.
"Sticky" Gum Formation Oligomerization Use of strong bases (like LDA) or excessive heat caused polymerization of the alkyl halide tail. Fix: Switch to KOtBu in THF at 0°C for a milder deprotonation.
Loss of Iodine Halogen Exchange If using DMF at high temps (>100°C), the solvent can sometimes facilitate dehalogenation. Fix: Stick to THF at Room Temperature.

Advanced Mechanism & Impurity Pathways

Understanding how the reaction fails is critical for process control.

ImpurityPathways Anion Active Amide Anion (Deprotonated Intermediate) Path_Correct Path A (Desired): Intramolecular Attack (Ring Closure) Anion->Path_Correct High Dilution Path_Fail1 Path B (Impurity): Intermolecular Attack (Dimerization) Anion->Path_Fail1 High Concentration Path_Fail2 Path C (Impurity): Elimination (E2) Anion->Path_Fail2 High Temp / Strong Base Target Target Lactam Path_Correct->Target Dimer Linear Dimer (High MW Impurity) Path_Fail1->Dimer Alkene Vinyl Amide (Elimination Product) Path_Fail2->Alkene

Figure 2: Kinetic competition between cyclization, dimerization, and elimination pathways.

Frequently Asked Questions (FAQs)

Q1: Can I use the cheaper 5-chlorovaleryl chloride instead of the bromo-derivative?

  • Answer: Yes, but with a caveat. The chloride is a poorer leaving group than bromide. In Step 2 (Cyclization), you will likely need to add a catalyst like Potassium Iodide (KI, 10 mol%) to facilitate the Finkelstein reaction in situ (converting the alkyl-Cl to a more reactive alkyl-I). Without KI, the cyclization will be sluggish and may require heating, which risks the integrity of the aryl-iodide [1].

Q2: Why not use a Buchwald-Hartwig coupling with piperidin-2-one?

  • Answer: While theoretically possible, the selectivity is the killer. The C-I bond on your aromatic ring is weaker (approx. 65 kcal/mol) than the C-Br bond (approx. 81 kcal/mol). A Pd(0) catalyst will oxidatively add to the Iodine first. You would need highly specialized, sterically encumbered ligands to invert this selectivity, and even then, yields rarely exceed 50% [2]. The cyclization route (Route B) guarantees 100% regiocontrol.

Q3: My product has a melting point lower than the literature value (105-108°C). Why?

  • Answer: This usually indicates the presence of the "open-chain" hydrolyzed byproduct or trace solvent. The lactam ring is stable, but if you used methanol or water during the workup of Step 2 without neutralizing the base first, you might have opened the ring. Ensure the reaction is quenched with Ammonium Chloride (sat. aq.) before adding any protic solvents.

Q4: Is the 2-Fluoro substituent essential for reactivity?

  • Answer: The fluorine atom at the ortho position exerts an electronic withdrawing effect, making the aniline nitrogen less nucleophilic in Step 1, but it also makes the N-H proton more acidic in Step 2. This actually helps the cyclization step by making deprotonation by NaH easier compared to a non-fluorinated analog [3].

References

  • BenchChem. (2025).[1][2] Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide. (See Section: Protection of Amino Group and Cyclization Principles). Link

  • BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. (Explains C-I vs C-Br bond dissociation energy and catalyst preference). Link

  • Sigma-Aldrich. (n.d.). 2-Fluoro-4-iodoaniline Product Reference and Properties. (Precursor physical data).[3][4][5] Link

  • National Institutes of Health (NIH). (2023). Organophotocatalysed synthesis of 2-piperidinones in one step. (Alternative photochemical routes for piperidinone synthesis). Link

Sources

Optimization

Purification strategies for removing unreacted aryl halides from lactams

Topic: Purification strategies for removing unreacted aryl halides from lactams Audience: Researchers, Scientists, and Drug Development Professionals Overview: The Separation Challenge In the synthesis of N-aryl lactams...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification strategies for removing unreacted aryl halides from lactams Audience: Researchers, Scientists, and Drug Development Professionals

Overview: The Separation Challenge

In the synthesis of N-aryl lactams (typically via Buchwald-Hartwig or Ullmann-Goldberg coupling), the persistence of unreacted aryl halides (Ar-X) is a frequent bottleneck. While the lactam product is generally more polar than the starting aryl halide, the lipophilicity of protecting groups or the specific substitution pattern on the aryl ring can compress the retention factor (


) difference, making separation difficult.

This guide prioritizes strategies based on polarity differentiation and phase manipulation .

Module 1: Strategic Triage (Decision Matrix)

Before selecting a purification method, assess your crude mixture against this decision matrix to minimize yield loss and solvent waste.

PurificationStrategy Start Crude Reaction Mixture (Contains N-Aryl Lactam + Ar-X) ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 500 mg ScaleCheck->SmallScale LargeScale > 1 gram ScaleCheck->LargeScale RfCheck Rf Difference (TLC)? SmallScale->RfCheck SolubilityCheck Lactam Solubility in Hexanes? LargeScale->SolubilityCheck GoodRf ΔRf > 0.15 RfCheck->GoodRf BadRf ΔRf < 0.15 RfCheck->BadRf Insoluble Insoluble (Solid) SolubilityCheck->Insoluble Soluble Soluble/Oily SolubilityCheck->Soluble Flash Flash Chromatography (Gradient Elution) GoodRf->Flash Scavenge Chemical Scavenging (Derivatization) BadRf->Scavenge Trituration Trituration/Precipitation (Hexane/Et2O) Insoluble->Trituration Cryst Recrystallization (EtOH/H2O) Soluble->Cryst

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and physicochemical properties.

Module 2: Chemical Scavenging (The "Polarity Shift" Method)

When chromatographic separation is poor (co-elution), the most effective strategy is to chemically modify the unreacted aryl halide into a species with drastically different polarity.

The Concept: Utilize the active catalyst remaining in the reaction mixture to couple the residual Ar-X with a highly polar, "sacrificial" amine. This converts the lipophilic Ar-X into a polar, basic amine that can be removed via acid extraction or will remain on the baseline during chromatography.

Protocol: One-Pot Scavenging

Applicability: Palladium-catalyzed (Buchwald) or Copper-catalyzed (Ullmann) reactions.

  • Assessment: Confirm reaction completion. Ensure ~5-10% Ar-X remains and catalyst is theoretically active.

  • Reagent Addition: Add 20–30 mol% (relative to initial Ar-X) of a Scavenger Amine .

    • Recommended:N,N-Dimethylethylenediamine (DMEDA) or Morpholine .

    • Why? DMEDA creates a product with a basic tertiary amine tail; Morpholine creates a highly crystalline/polar adduct.

  • Incubation: Continue heating at the reaction temperature for 1–2 hours.

  • Workup:

    • Option A (Acid Wash): Dilute with EtOAc. Wash organic layer with 1M HCl. The scavenged product (Ar-NH-CH2CH2-NMe2) protonates and moves to the aqueous layer. The neutral Lactam stays in the organic layer.

    • Option B (Silica): The scavenged product is much more polar. It will stick to the silica baseline while the Lactam elutes.

ScavengingWorkflow Mix Reaction Mixture (Lactam + Residual Ar-X) Add Add Scavenger (DMEDA or Morpholine) Mix->Add Heat Heat (1-2 h) (Catalytic Coupling) Add->Heat Result Mixture: Lactam + Polar Ar-Amine Heat->Result Wash Acid Wash (1M HCl) or Flash Column Result->Wash Final Pure Lactam (Ar-Amine removed) Wash->Final

Figure 2: Workflow for chemically scavenging unreacted aryl halides using a polarity-shifting amine.

Module 3: Solubility & Crystallization

Lactams often possess higher melting points and lower solubility in non-polar solvents compared to their aryl halide precursors.

Solubility Comparison Table
Solvent SystemAryl Halide BehaviorN-Aryl Lactam BehaviorSeparation Strategy
Hexanes / Pentane Highly SolubleInsoluble / GumsTrituration: Slurry crude solid in hexanes; filter off the lactam. Ar-X stays in filtrate.
Diethyl Ether SolubleSparingly SolublePrecipitation: Dissolve in min. DCM, add excess Et2O to crash out lactam.
Ethanol / Water Insoluble (oils out)Crystallizes (often)Recrystallization: Dissolve in hot EtOH, add H2O until turbid, cool slowly.
DCM / MeOH SolubleSolubleNot suitable for solubility-based separation (use for chromatography).
Protocol: High-Shear Trituration
  • Evaporate reaction solvent completely to obtain a crude oil/solid.

  • Add Hexanes (10 mL per gram of crude).

  • Sonicate or stir vigorously (high shear) for 30 minutes.

    • Note: If the lactam forms a sticky gum, add small amounts of Diethyl Ether dropwise until the gum hardens into a powder.

  • Filter the solid (Lactam).

  • Wash the filter cake with cold hexanes. The filtrate contains the Ar-X.

Module 4: Troubleshooting & FAQ

Q1: My Ar-X and Lactam have identical Rf values in Hexane/EtOAc. What now? A: Change the "selectivity" of your mobile phase, not just the strength.

  • Switch to DCM/MeOH: Lactams interact strongly with MeOH (H-bonding), often retarding their elution compared to Ar-X.

  • Switch to Toluene/Acetone: Aromatic solvents (Toluene) interact differently with the pi-systems of the Ar-X and the Lactam.

  • Use Automated Gradient: Run a shallow gradient (e.g., 0% to 10% EtOAc over 20 CVs). Ar-X usually elutes in the "dead volume" or very early fractions.

Q2: I tried crystallization, but the whole mixture oiled out. A: This is common with N-aryl lactams containing flexible alkyl chains.

  • Seed Crystals: If you have even a microgram of pure material, seed the oil.

  • Scratching: Use a glass rod to scratch the side of the flask at the air-solvent interface.

  • Two-Solvent System: Dissolve in minimal hot Ethyl Acetate, then slowly add Hexane while stirring until persistent cloudiness appears. Let it sit in the fridge overnight.

Q3: Can I use distillation? A: Only if your Ar-X is low molecular weight (e.g., Bromobenzene, Iodotoluene) and your Lactam is heavy.

  • Kugelrohr Distillation: Effective for "baking off" volatile Ar-X from a non-volatile lactam residue under high vacuum (<0.1 mbar) at 60–80°C.

Q4: The "Scavenging" method failed. The Ar-X is still there. A: The catalyst likely died before the scavenger was added.

  • Fix: Add fresh catalyst (e.g., 1 mol% CuI + 2 mol% Proline + Base) along with the scavenger amine and reheat. This forces the coupling of the remaining Ar-X.

References
  • Buchwald-Hartwig Amination Overview & Workup. Organic Chemistry Portal. [Link]

  • Purification of Laboratory Chemicals. ScienceDirect (Butterworth-Heinemann). [Link]

  • Strategies for Removal of Impurities. Common Organic Chemistry. [Link]

  • Recrystallization Guide. University of Colorado Boulder, Dept of Chemistry. [Link]

Troubleshooting

Technical Support Center: Minimizing Deiodination in Coupling Processes

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common and often frustrating challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common and often frustrating challenge in synthetic chemistry: the unwanted side reaction of deiodination during coupling processes. Deiodination, or hydrodehalogenation, where an iodine substituent is replaced by a hydrogen atom, can significantly lower the yield of your desired product and introduce difficult-to-remove impurities.[1][2] This resource provides not just protocols, but the underlying causality to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs) on Deiodination

This section addresses the fundamental questions surrounding the deiodination side reaction.

Q1: What is deiodination and why is it a problem in coupling reactions?

A1: Deiodination is the reductive cleavage of a carbon-iodine (C-I) bond, where the iodine atom is replaced by a hydrogen atom from a hydride source in the reaction mixture. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][3][4] It is problematic because it consumes your valuable aryl iodide starting material to form a simple arene byproduct, which lowers the overall yield and complicates the purification of the desired coupled product.[2][5]

Q2: What is the primary mechanism behind deiodination?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This highly reactive species can be generated from various sources, including the base (especially alkoxides), residual water, or solvents like alcohols. The Pd-H species can then participate in a competing reductive elimination pathway with the aryl group on the palladium intermediate (Ar-Pd-I), yielding the deiodinated arene (Ar-H) and regenerating the active Pd(0) catalyst. This pathway competes directly with the desired transmetalation and reductive elimination steps that form the product.[3]

Q3: Why are aryl iodides more susceptible to deiodination than other aryl halides?

A3: The susceptibility to deiodination follows the trend of C-X bond strength and reactivity: I > Br > Cl > F.[1] The carbon-iodine bond is the weakest among the halogens, making aryl iodides highly reactive. This high reactivity applies to both the desired oxidative addition step and the undesired deiodination side reaction.[2][6] While the fast oxidative addition is beneficial, it also means the resulting intermediates are more prone to subsequent side reactions if the forward coupling pathway is slow.

Q4: Are specific types of substrates more prone to this side reaction?

A4: Yes. Electron-deficient aryl iodides are particularly susceptible. Furthermore, N-heterocyclic halides (e.g., iodopyridines, iodoindoles) are notoriously prone to deiodination. This can be due to the electronic nature of the ring system and potential coordination of the heteroatom to the palladium center, which can inhibit the desired catalytic turnover.[1] For N-H containing heterocycles like indoles, deprotonation by the base can alter the electronic properties of the ring and influence the reaction outcome.[1]

Part 2: Troubleshooting Guide for Deiodination

This guide provides a systematic approach to diagnosing and resolving issues with deiodination in your experiments.

Issue: High levels of deiodinated byproduct are observed by LC-MS or NMR.

This is the most common manifestation of the problem. The following troubleshooting tree provides a prioritized list of parameters to investigate.

Logical Troubleshooting Workflow

G start High Deiodination Observed base Step 1: Evaluate the Base start->base Primary cause of Pd-H formation ligand Step 2: Screen Ligands start->ligand If base change is insufficient temp Step 3: Adjust Temperature & Time start->temp If optimization is still needed solvent Step 4: Re-evaluate Solvent & Water Content start->solvent Final parameter to check base_sol Action: Switch to a weaker, non-nucleophilic base. (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) base->base_sol Strong alkoxide bases (t-BuOK, NaOEt) are common culprits ligand_sol Action: Use bulky, electron-rich phosphine ligands. (e.g., SPhos, XPhos, RuPhos) or NHCs. ligand->ligand_sol Promotes faster reductive elimination of desired product temp_sol Action: Lower the reaction temperature. Monitor closely and stop when complete. temp->temp_sol Higher temps can favor side reactions solvent_sol Action: Use anhydrous aprotic solvents. (Toluene, Dioxane, THF) If aqueous, control water ratio carefully. solvent->solvent_sol Protic solvents (alcohols) or excess water can be a hydride/proton source

Caption: A prioritized workflow for troubleshooting deiodination.

In-Depth Parameter Analysis

1. The Critical Role of the Base

The base is often the primary factor influencing deiodination. Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) can generate Pd-H species.

  • Recommendation: Switch from strong alkoxide bases to weaker inorganic bases. Potassium phosphate (K₃PO₄) is an excellent first choice, followed by cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[1] These bases are generally less prone to generating hydride species while still being effective for the coupling reaction.

Base TypeExamplesDeiodination RiskComments
Alkoxides NaOt-Bu, KOt-BuHigh Prone to generating Pd-H species. Avoid as a first choice with aryl iodides.[1]
Carbonates K₂CO₃, Cs₂CO₃Low-Medium Good general-purpose bases. Cs₂CO₃ is more soluble and often more effective.
Phosphates K₃PO₄Low Often the best choice for suppressing deiodination, particularly in Suzuki couplings.[1]
Organic Amines Et₃N, DIPEAVariable Typically used in Sonogashira couplings; can act as a reductant at high temperatures.[7]

2. Ligand Selection to Outcompete Deiodination

The ligand's job is to accelerate the desired catalytic cycle, specifically the reductive elimination step that forms the C-C or C-N bond. If this step is fast, the opportunity for the competing deiodination pathway is minimized.

  • Recommendation: Employ bulky and electron-rich biaryl monophosphine ligands. Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are designed to promote rapid reductive elimination.[1][2] N-heterocyclic carbene (NHC) ligands can also be highly effective. The steric bulk of these ligands creates a coordination environment around the palladium that favors the formation of the desired product.

3. Optimizing Reaction Conditions: Temperature and Time

Deiodination, like many side reactions, can become more prominent at higher temperatures and with prolonged reaction times.

  • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely using TLC, GC, or LC-MS, and stop the reaction as soon as the starting material is consumed.[8] Unnecessarily long reaction times simply provide more opportunity for the byproduct to form.

Part 3: Experimental Protocols

The following protocols are provided as a starting point for optimization.

Protocol 1: General Method for Suzuki-Miyaura Coupling of an Aryl Iodide

This protocol is designed to minimize deiodination by using a mild base and an effective ligand.

  • Reagent Setup: To a dry reaction vessel, add the aryl iodide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) and a controlled amount of degassed water (e.g., a 10:1 solvent-to-water ratio). The presence of some water is often crucial for efficient transmetalation in Suzuki couplings.[1]

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Competing Pathways

The diagram below illustrates the central challenge: the competition between the productive coupling cycle and the deiodination side reaction.

Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)-I(Lₙ) Pd0->OxAdd Oxidative Addition (+ Ar-I) Trans Ar-Pd(II)-R(Lₙ) OxAdd->Trans Transmetalation (+ R-B(OR)₂) PdH H-Pd(II)-I(Lₙ) OxAdd->PdH From Base, Solvent, H₂O Trans->Pd0 Reductive Elimination c1 Productive Coupling Cycle Trans->c1 Product (Ar-R) PdH->Pd0 Reductive Elimination c2 Deiodination Side Reaction PdH->c2 Byproduct (Ar-H)

Caption: Palladium catalytic cycle showing the desired pathway (blue/green) vs. the competing deiodination pathway (red).

References
  • BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Tech Support.
  • BenchChem. (2025). how to avoid deiodination during reactions with 2-Amino-3,5-diiodobenzamide. BenchChem Tech Support.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • At Tianming Pharmaceutical. (2025). Mastering API Synthesis: Route Selection & Impurity Control.
  • Favalli, N., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • Benchchem. (2023). Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Wikipedia. Sonogashira coupling. [Link]

  • Lundgren, R. J., et al. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University.
  • Xu, L., et al. (2014). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry - A European Journal. [Link]

Sources

Optimization

Recrystallization solvents for high-purity 1-(2-Fluoro-4-iodophenyl)piperidin-2-one

Here is the Technical Support Guide for the recrystallization of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one . Subject: Recrystallization Protocol for 1-(2-Fluoro-4-iodophenyl)piperidin-2-one (CAS: 455984-31-7) Ticket ID: A...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for the recrystallization of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one .

Subject: Recrystallization Protocol for 1-(2-Fluoro-4-iodophenyl)piperidin-2-one (CAS: 455984-31-7) Ticket ID: APX-INT-004 Assigned Specialist: Senior Process Chemist

Executive Summary & Solvent Strategy

This intermediate is a lipophilic aryl halide fused with a polar lactam ring. The presence of the ortho-fluorine atom increases the compound's solubility in non-polar solvents compared to its non-fluorinated analog. Therefore, standard lactam purification methods (e.g., pure Ethanol) often lead to yield losses due to high mother liquor solubility.

The Core Challenge: Balancing the removal of the starting material (2-fluoro-4-iodoaniline ) while preventing the "oiling out" phenomenon common to phenyl-piperidinones.

Recommended Solvent Systems
System RoleSolvent CompositionRatio (v/v)Key Benefit
Primary (High Yield) Ethyl Acetate / n-Heptane 1:2 to 1:4Excellent rejection of non-polar impurities; Heptane acts as a robust anti-solvent.
Secondary (High Purity) Isopropyl Alcohol (IPA) / Water 3:1Best for removing inorganic salts and polar side-products; requires precise cooling to avoid oiling.
Alternative (Green) Toluene / Cyclohexane 1:3Good for scaling; Toluene solubilizes the aniline impurity well, keeping it in the mother liquor.

Detailed Technical Protocols

Protocol A: The "Anti-Solvent Crash" (EtOAc/Heptane)

Best for: Routine purification and removal of unreacted aniline.

  • Dissolution: Charge crude solid into a flask. Add Ethyl Acetate (EtOAc) (approx. 3-4 mL per gram of solid). Heat to reflux (77°C) until fully dissolved.

    • Tech Note: If the solution is dark brown (iodine liberation), add 1% w/w activated charcoal, stir for 15 mins, and filter hot over Celite.

  • Nucleation: Cool the solution to 50°C.

  • Anti-Solvent Addition: Slowly add n-Heptane dropwise.

    • Critical Step: Stop addition as soon as permanent turbidity (cloudiness) is observed. Stir for 15 minutes at 50°C to allow seed crystals to anneal.

  • Crystallization: Resume adding Heptane until the ratio reaches 1:3 (EtOAc:Heptane).

  • Cooling: Cool slowly to 0-5°C over 2 hours. Rapid cooling will trap impurities.

  • Isolation: Filter the white/off-white solid. Wash with cold Heptane. Dry under vacuum at 45°C.

Protocol B: The "Polarity Switch" (IPA/Water)

Best for: Removing inorganic salts (e.g., KBr/KCl) from the cyclization step.

  • Dissolution: Dissolve crude solid in Isopropyl Alcohol (IPA) at 80°C (approx. 5 mL/g).

  • Water Addition: Add hot water (80°C) slowly until the solution is faintly cloudy.

  • Re-solubilization: Add a few drops of IPA to clear the solution.

  • Cooling: Allow the vessel to cool to room temperature without stirring initially to form large, pure needles. Once crystallization begins, start slow agitation.

  • Final Chill: Cool to 0°C for 1 hour before filtration.

Troubleshooting Guide (Root Cause Analysis)

Issue 1: The Product "Oils Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, a sticky oil forms at the bottom of the flask upon cooling or anti-solvent addition.

  • Root Cause: The system entered the "metastable zone" too quickly, where the oil phase is thermodynamically more stable than the crystal phase in the presence of impurities.

  • Solution:

    • Re-heat the mixture until the oil re-dissolves.

    • Seed the solution with pure crystals at a higher temperature (e.g., 55°C for EtOAc system).

    • Slow Down the anti-solvent addition. The anti-solvent lowers the solubility limit; adding it too fast forces the solute out as an amorphous oil.

Issue 2: Persistent Color (Yellow/Brown)

Symptom: The crystals remain yellow/brown even after recrystallization.

  • Root Cause:

    • Free Iodine: Iodine-carbon bonds can be labile. Light or heat can liberate

      
      .
      
    • Aniline Oxidation: The starting material (2-fluoro-4-iodoaniline) oxidizes to colored azo/nitro compounds.

  • Solution:

    • Chemical Wash: Before recrystallization, dissolve the crude in EtOAc and wash with 10% Sodium Thiosulfate (removes

      
      ) and 1M HCl  (removes residual aniline).
      
    • Protect from Light: Wrap the crystallization flask in aluminum foil.

Issue 3: Low Yield (<60%)

Symptom: Mother liquor contains significant product.

  • Root Cause: The fluorine atom increases lipophilicity, making the compound too soluble in the organic solvent (EtOAc or Toluene).

  • Solution: Increase the ratio of Anti-Solvent (Heptane) to 1:5. Ensure the final temperature is held at -5°C for at least 2 hours.

Visualizing the Workflow

Diagram 1: Purification Decision Tree

Use this logic flow to determine the correct pre-treatment before crystallization.

PurificationLogic Start Crude 1-(2-Fluoro-4-iodophenyl) piperidin-2-one CheckColor Is the solid Dark Brown/Purple? Start->CheckColor CheckImpurity Is Aniline Impurity > 0.5%? CheckColor->CheckImpurity No ThioWash Wash with 10% Na2S2O3 (Remove Free Iodine) CheckColor->ThioWash Yes AcidWash Wash with 1N HCl (Remove Aniline) CheckImpurity->AcidWash Yes IsSalt Are Inorganic Salts Present? CheckImpurity->IsSalt No ThioWash->CheckImpurity AcidWash->IsSalt RecrystEtOAc Recrystallize: EtOAc / Heptane (1:3) RecrystIPA Recrystallize: IPA / Water (3:1) IsSalt->RecrystEtOAc No (Organic Impurities) IsSalt->RecrystIPA Yes (High Salt)

Caption: Decision matrix for pre-treatment and solvent selection based on impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone instead of Ethyl Acetate? A: Acetone is not recommended for the primary crystallization. While it dissolves the product well, its boiling point (56°C) is too close to the nucleation temperature, making the "cooling ramp" narrow and difficult to control. Acetone/Water systems also tend to oil out more frequently than IPA/Water.

Q: Why is the 2-fluoro-4-iodoaniline impurity so difficult to remove? A: Structural similarity. The aniline is the precursor to the lactam. They share the same fluorinated aryl core, leading to similar solubility profiles (Stacking interactions).

  • Pro Tip: If recrystallization fails to drop the aniline below 0.1%, perform a "slurry wash" in cold Toluene. The aniline is significantly more soluble in Toluene than the lactam is.

Q: Is the compound light sensitive? A: Yes. Aryl iodides are prone to homolytic cleavage under UV light. Always perform recrystallization in amber glassware or wrap flasks in foil, especially if the process takes >4 hours.

Q: What is the expected melting point for the pure compound? A: The pure 1-(2-Fluoro-4-iodophenyl)piperidin-2-one should have a melting point in the range of 108°C – 112°C . A broad range or a value below 105°C indicates retained solvent or aniline impurity.

References

  • Pinto, D. J. P., et al. (2007).[1] "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa".[2] Journal of Medicinal Chemistry, 50(22), 5339–5356. Link

  • Bristol-Myers Squibb Company. (2003). "Lactam-containing compounds and derivatives thereof as factor Xa inhibitors". U.S. Patent 6,967,208. (Describes the synthesis and purification of the phenyl-piperidin-2-one scaffold). Link

  • Zhejiang Huahai Pharmaceutical Co. (2011). "Method for preparing Apixaban intermediate". CN Patent 101967145B. (Details the specific solvent ratios for iodophenyl-lactam intermediates). Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11466671, 1-(2-Fluoro-4-iodophenyl)piperidin-2-one". PubChem. Link

Sources

Troubleshooting

Overcoming catalyst poisoning in aryl iodide cross-coupling reactions

Technical Support Center: Advanced Troubleshooting for Aryl Iodide Cross-Coupling Status: Online Operator: Senior Application Scientist Ticket ID: Pd-I-Resolution-001 Subject: Overcoming Catalyst Poisoning & Inhibition i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Troubleshooting for Aryl Iodide Cross-Coupling

Status: Online Operator: Senior Application Scientist Ticket ID: Pd-I-Resolution-001 Subject: Overcoming Catalyst Poisoning & Inhibition in Aryl Iodide Substrates

Executive Summary: The Aryl Iodide Paradox

Aryl iodides are theoretically the most reactive electrophiles in cross-coupling due to the weak C–I bond. However, they frequently exhibit a "stall" phenomenon where reaction rates plummet after ~20-30% conversion.

The Core Issue: This is rarely simple catalyst decomposition. It is often Product Inhibition . The iodide anion (


) released during the reaction is a soft, strongly coordinating ligand. As its concentration builds, it displaces phosphines or forms inactive bridging dimers with Palladium, effectively choking the catalytic cycle.

Diagnostic Module: Is it Poisoning or Inhibition?

Before changing your catalyst, determine the failure mode. Use this logic flow to diagnose your reaction mixture.

DiagnosisFlow start START: Low Yield (<40%) check_sm Analyze Crude Mixture (LCMS/GCMS) start->check_sm sm_remain Starting Material Remains? check_sm->sm_remain Yes dehal De-halogenated Product (Ar-H) Found? check_sm->dehal No (mostly byproduct) poison DIAGNOSIS: Catalyst Poisoning/Inhibition (Active species sequestered) sm_remain->poison Reaction Stalled instab DIAGNOSIS: Catalyst Aggregation (Pd Black formation) sm_remain->instab Precipitate Visible reduct DIAGNOSIS: Hydrodehalogenation (Hydride source present/Difficult Transmetallation) dehal->reduct

Figure 1: Diagnostic logic flow for identifying the root cause of cross-coupling failure.

Technical Deep Dive: The Iodide Trap

Unlike aryl chlorides, where the chloride ion is weakly coordinating, the iodide ion released after oxidative addition and transmetallation is a potent poison for


.

The Mechanism of Failure:

  • Dimerization: High concentrations of

    
     facilitate the formation of stable, inactive bridging dimers 
    
    
    
    .
  • Anionic Saturation: Excess iodide can form anionic species like

    
    , which are electronically saturated and resist transmetallation.
    
Mechanism Diagram: The Iodide Bottleneck

IodideMechanism Pd0 Pd(0)L (Active) OxAdd Pd(II)(Ar)(I)L (Oxidative Addition) Pd0->OxAdd + Ar-I Dimer [Pd(Ar)(mu-I)L]2 (INACTIVE DIMER) OxAdd->Dimer High [I-] Concentration (Reversible Inhibition) Prod Product + I- OxAdd->Prod + Nucleophile (Transmetallation) Dimer->OxAdd Slow Prod->Pd0 Regeneration

Figure 2: The formation of inactive iodide-bridged dimers competes with the productive catalytic cycle.

Troubleshooting Protocols

Protocol A: The "Silver Bullet" (Iodide Scavenging)

Use Case: When you cannot change the catalyst system, or when the substrate is highly valuable. Logic: Silver salts (


) have an extremely high affinity for iodide (

of AgI is

). Adding a stoichiometric amount of silver salt precipitates AgI, physically removing the inhibitor from the solution.

Step-by-Step:

  • Setup: Prepare your standard cross-coupling reaction mixture (Catalyst, Ligand, Base, Substrates).

  • Additive: Add 1.0 - 1.1 equivalents (relative to the Aryl Iodide) of Silver Triflate (AgOTf) or Silver Carbonate (

    
    ) .
    
    • Note: AgOTf is soluble in organic solvents and faster acting;

      
       can double as the base.
      
  • Observation: The reaction mixture will likely turn cloudy/yellow immediately (formation of AgI).

  • Workup: Filter through Celite® immediately after the reaction to remove silver salts before purification.

Critical Warning: Silver can sometimes facilitate dehalogenation if the reaction temperature is too high. Monitor conversion at a lower temperature first.

Protocol B: Ligand Switching (The Steric Solution)

Use Case: For scalable reactions where silver is too expensive. Logic: Bulky, electron-rich ligands sterically prevent the formation of the bridging dimer


. They effectively "shield" the palladium center.

Recommended Systems:

Ligand ClassSpecific RecommendationWhy it works for Aryl Iodides
Buchwald (Biaryl) XPhos or BrettPhos Extremely bulky; promotes reductive elimination and prevents dimerization.
NHC (Carbenes) PEPPSI-IPr The "Throw-away" pyridine ligand ensures rapid initiation; the bulky NHC prevents iodide interference.
Bis-phosphines Xantphos Wide bite angle favors reductive elimination, crucial for difficult substrates.

Implementation (Buchwald G3/G4 Precatalysts):

  • Do not use

    
     + Ligand.  The induction period allows iodide to interfere early.
    
  • Use Precatalysts: Weigh out XPhos Pd G4 (or G3) in air.

  • Stoichiometry: 1-2 mol% is usually sufficient.

  • Activation: These activate immediately upon exposure to base in the reaction solvent.

FAQ: Addressing Specific User Scenarios

Q1: My reaction turns black and stops after 1 hour. Is this poisoning? A: This is likely Pd-Black precipitation (agglomeration), not chemical poisoning.

  • Cause: The active

    
     species is unstable and falling out of solution because the ligand is not stabilizing it enough, or the oxidative addition is too slow (rare for iodides).
    
  • Fix: Switch to a PEPPSI-IPr catalyst.[1] The NHC ligand binds much tighter to Pd than phosphines, keeping it in solution even at high temperatures.

Q2: I am coupling an aryl iodide with a pyridine/imidazole boronic acid. Yield is <10%. A: You have a "Double Poison" scenario: Iodide inhibition + Heterocycle coordination.

  • Mechanism:[2][3][4][5][6][7][8][9][10][11] The pyridine nitrogen is binding to Pd, displacing your ligand.

  • Fix: Use high catalyst loading (5 mol%) of a precatalyst containing a ligand that is bulkier and more electron-rich than your substrate, such as tBuXPhos Pd G3 . The bulky t-Butyl groups prevent the pyridine substrate from coordinating to the metal center.

Q3: Can I just add excess ligand to fix the iodide problem? A: Sometimes, but proceed with caution.

  • Adding excess phosphine (e.g., 4:1 L:Pd ratio) can shift the equilibrium away from the dimer, but it also slows down the oxidative addition step (which requires an open coordination site).

  • Better approach: Use a 1:1 ratio of a highly engineered precatalyst (like Buchwald G4) rather than flooding the system with free ligand.

References

  • Mechanism of Iodide Inhibition

    • Title: An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight into Controlling Factors.
    • Source: Journal of the American Chemical Society (2009).
    • URL:[Link]

  • PEPPSI Catalyst Systems

    • Title: Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling C
    • Source: Chemistry - A European Journal (2006).
    • URL:[Link]

  • Buchwald Precatalysts (G3/G4)

    • Title: A General Method for the Formation of Aryl-Heteroatom Bonds Using a New Series of Prec
    • Source: Chemical Science (2013).
    • URL:[Link]

  • Silver Additives in Coupling

    • Title: The Effect of Silver Salts on the Palladium-C
    • Source: Organic Letters (2000).
    • URL:[Link]

Sources

Optimization

Troubleshooting low conversion rates in N-arylation of piperidin-2-one

An in-depth guide to navigating the complexities of C-N cross-coupling for lactam substrates, brought to you by the Synthesis & Catalysis Core Support Team. Welcome, researchers and innovators.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of C-N cross-coupling for lactam substrates, brought to you by the Synthesis & Catalysis Core Support Team.

Welcome, researchers and innovators. The N-arylation of piperidin-2-one and related lactams is a cornerstone transformation for the synthesis of a vast array of neurologically active compounds and pharmaceutical intermediates. However, the perceived simplicity of this Buchwald-Hartwig or Ullmann-type coupling often masks significant mechanistic hurdles. Secondary amides, such as piperidin-2-one, are notoriously challenging substrates due to their lower nucleophilicity and higher pKa compared to amines or even primary amides.[1]

This guide is designed to serve as your dedicated Senior Application Scientist. We will move beyond generic protocols to dissect the common failure points in this reaction, providing you with the causal logic behind our troubleshooting recommendations and empowering you to achieve high-conversion, reproducible results.

Troubleshooting Guide: From Low Conversion to High Yield

This section addresses the most common and frustrating issues encountered during the N-arylation of piperidin-2-one. Each question is a gateway to a deeper understanding of your reaction's health.

Q1: My reaction shows low to no conversion. What are the most critical initial checkpoints?

Before delving into complex component optimization, it is imperative to validate the foundational integrity of your experimental setup. Low conversion is frequently traced back to fundamental, and often overlooked, environmental factors.

  • Atmospheric Integrity: The palladium(0) species, which is the active catalyst in the Buchwald-Hartwig cycle, is highly sensitive to oxygen.[2] Inadequate inert atmosphere techniques are a primary cause of catalyst deactivation and reaction failure.

    • Actionable Insight: Ensure your reaction vessel is rigorously purged. Employ a minimum of three evacuate-backfill cycles with a high-purity inert gas (Argon or Nitrogen). For small-scale reactions, conducting the setup within a glovebox is the gold standard.[2]

  • Reagent & Solvent Purity:

    • Solvents: Anhydrous solvents are critical. Water can hydrolyze the strong bases used (e.g., sodium tert-butoxide) and interfere with the catalytic cycle.[3] While some specific Buchwald-Hartwig protocols can tolerate water, the N-arylation of less reactive amides is not one of them.[4]

    • Base Quality: Strong alkoxide bases like NaOtBu are highly hygroscopic. Using a freshly opened bottle or a properly stored aliquot from a glovebox is essential. The particle size and surface area of solid inorganic bases (e.g., K₃PO₄, Cs₂CO₃) can also dramatically impact reaction rates, as the deprotonation step can occur at the solid-liquid interface.[1] Grinding the base before use can be beneficial.[1]

    • Piperidin-2-one: Ensure your starting lactam is pure and dry.

Q2: I'm using a standard Palladium/Ligand system, but it's ineffective for piperidin-2-one. Why is this substrate so challenging and what should I use instead?

The electronic properties of amides make them significantly less nucleophilic than amines. The N-H bond of piperidin-2-one is less acidic than that of a primary amide, making the crucial deprotonation step more difficult. Furthermore, the resulting amidate anion is a poorer nucleophile. This necessitates a catalyst system specifically tailored for this challenge.[1]

  • The Causality: The rate-limiting step in many C-N couplings is the final reductive elimination from the palladium center to form the C-N bond. For electron-rich amides, this step can be particularly slow. The solution is to use ligands that are both bulky and electron-rich.

    • Bulky Ligands: Steric bulk promotes reductive elimination, accelerating catalyst turnover.[5]

    • Electron-Rich Ligands: These increase the electron density on the palladium center, which also facilitates the reductive elimination step.

  • Recommended Catalyst Systems: While first-generation ligands like P(o-tolyl)₃ are rarely effective for amides, modern biarylphosphine ligands have revolutionized this chemistry.[6]

Catalyst/PrecatalystRecommended LigandCommon Base(s)Typical Solvent(s)
Pd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos, BrettPhosNaOtBu, LHMDS, K₃PO₄Toluene, Dioxane, THF
Buchwald Precatalysts (G3/G4)(Integrated in precatalyst)NaOtBu, Cs₂CO₃Toluene, Dioxane
  • Actionable Insight: If you are using a less specialized ligand (e.g., BINAP, dppf), it is highly recommended to screen a panel of modern, bulky biarylphosphine ligands.[3][7] For particularly stubborn aryl chlorides, using a G3 or G4 Buchwald precatalyst with an integrated ligand can be highly effective.[3]

Q3: My reaction is producing a significant amount of hydrodehalogenated arene. How do I suppress this side reaction?

Hydrodehalogenation (the replacement of the halide on your aryl halide with a hydrogen) is a common side reaction. It often arises from a competing pathway where a β-hydride elimination occurs from the palladium-amidate complex, or from other undesired reductive processes.[6]

  • The Causality: This side reaction becomes more competitive when the desired reductive elimination to form the C-N bond is slow. Factors that can favor hydrodehalogenation include:

    • Sub-optimal ligand choice that does not sufficiently promote C-N reductive elimination.

    • Presence of trace water or other proton sources.

    • High reaction temperatures that may favor decomposition pathways.

  • Actionable Insight:

    • Switch to a Bulkier Ligand: This is often the most effective solution. Ligands like XPhos or RuPhos are designed to sterically enforce the geometry required for C-N bond formation and accelerate this step, outcompeting the hydrodehalogenation pathway.[3]

    • Re-evaluate Your Base: In some cases, the choice of base can influence this side reaction. Screen a different base (e.g., switch from NaOtBu to K₃PO₄ or Cs₂CO₃) to see if the product distribution changes.

    • Lower the Temperature: If possible, reducing the reaction temperature may disfavor the side reaction pathway.[3]

Q4: Should I consider a Copper-catalyzed Ullmann-type coupling instead of a Palladium-catalyzed one?

Yes, copper catalysis is a powerful and often complementary approach for N-arylation and should be considered, especially if palladium systems are failing or if cost is a major concern.

  • Palladium vs. Copper at a Glance:

    • Palladium (Buchwald-Hartwig): Generally has a broader substrate scope and higher turnover numbers. Often requires expensive and air-sensitive phosphine ligands.[6][8]

  • When to Choose Copper:

    • When coupling with aryl iodides, as these are often excellent substrates for copper catalysis.[9]

    • When base-sensitive functional groups are present, as some modern copper systems can operate with milder bases like K₃PO₄.[9]

    • When aiming for a more cost-effective, scalable process.

  • Actionable Insight: If your palladium-catalyzed reaction is struggling, setting up a parallel screen with a Cu(I) source (e.g., CuI), a suitable ligand (e.g., L-proline or a phenanthroline derivative), and a base like K₃PO₄ in a polar aprotic solvent (e.g., DMF or DMSO) is a logical next step.[9][11]

Visual Troubleshooting Workflow

To streamline your diagnostic process, follow this logical workflow. Start at the top and systematically address each potential point of failure.

TroubleshootingWorkflow Start Low Conversion Rate Check_Fundamentals Step 1: Verify Fundamentals Start->Check_Fundamentals Start Here Optimize_Catalyst Step 2: Optimize Catalyst System Check_Fundamentals->Optimize_Catalyst If fundamentals are solid Inert_Atmosphere Inert Atmosphere Secure? Check_Fundamentals->Inert_Atmosphere Reagent_Purity Reagent & Solvent Purity? Check_Fundamentals->Reagent_Purity Optimize_Params Step 3: Refine Reaction Parameters Optimize_Catalyst->Optimize_Params If conversion still low Ligand_Screen Screen Bulky Ligands (e.g., XPhos, RuPhos) Optimize_Catalyst->Ligand_Screen Metal_Source Try Alternative Metal (e.g., CuI / L-Proline) Optimize_Catalyst->Metal_Source Precatalyst Use Buchwald Precatalyst? Optimize_Catalyst->Precatalyst Base_Screen Screen Bases (NaOtBu vs K3PO4 vs Cs2CO3) Optimize_Params->Base_Screen Solvent_Screen Screen Solvents (Toluene vs Dioxane vs THF) Optimize_Params->Solvent_Screen Temp_Concentration Adjust Temperature & Concentration Optimize_Params->Temp_Concentration

Caption: A step-by-step decision tree for troubleshooting low conversion.

Frequently Asked Questions (FAQs)

What is the general catalytic cycle for the Palladium-catalyzed N-arylation of piperidin-2-one?

The reaction follows the established Buchwald-Hartwig amination cycle. It begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide. This is followed by coordination of the deprotonated lactam (the amidate) to the palladium center, and the final, often rate-limiting, step is reductive elimination to form the N-aryl product and regenerate the Pd(0) catalyst.[6][8]

CatalyticCycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) center AmideCoord [L-Pd(II)(Ar)(Amide)]-X OxAdd->AmideCoord Base, -HX (Lactam) AmideCoord->Pd0 Reductive Elimination ReductElim Product N-Aryl Lactam AmideCoord->ReductElim Releases

Sources

Troubleshooting

Technical Support Center: Mastering Regioselectivity in Fluorinated Phenyl Ring Substitution

Welcome to the technical support center for controlling regioselectivity in the functionalization of fluorinated phenyl rings. The unique electronic properties of fluorine—high electronegativity and the ability to engage...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling regioselectivity in the functionalization of fluorinated phenyl rings. The unique electronic properties of fluorine—high electronegativity and the ability to engage in resonance—present both opportunities and challenges in directing substitution reactions. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of these reactions, troubleshoot common issues, and achieve desired isomeric purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the influence of fluorine on the regiochemical outcome of aromatic substitution reactions.

Q1: Why is fluorine considered an ortho, para-director in electrophilic aromatic substitution (EAS) if it's so deactivating?

A1: This is a classic case of competing electronic effects. Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the entire benzene ring towards electrophilic attack compared to benzene itself.[1][2] However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M effect).[2][3]

This resonance donation preferentially stabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack.[1] While the deactivating inductive effect slows down the overall reaction rate, the stabilizing resonance effect dictates the position of the incoming electrophile. For nitration of fluorobenzene, for instance, the reaction yields predominantly the para and ortho isomers, with very little meta product.[2]

Q2: I observe a much higher yield of the para isomer compared to the ortho isomer in my EAS reaction on a monofluorinated phenyl ring. Is this typical?

A2: Yes, a preference for the para product is very common and often pronounced in electrophilic aromatic substitution of fluorobenzene.[2][4] There are two primary reasons for this:

  • Steric Hindrance: The fluorine atom, although small, can sterically hinder the approach of the electrophile to the adjacent ortho positions. This effect becomes more significant with bulkier electrophiles or when the fluorinated ring has other substituents.[5]

  • Inductive Effect Proximity: The strong electron-withdrawing inductive effect of fluorine is most potent at the ortho position due to its proximity.[2][3] This localized deactivation at the ortho carbons further disfavors electrophilic attack at these sites compared to the more distant and less deactivated para position.

Q3: How does the regioselectivity of nucleophilic aromatic substitution (SNAr) on fluorinated rings differ from EAS?

A3: The principles governing SNAr are fundamentally different from EAS. In SNAr, the aromatic ring is attacked by a nucleophile, a process favored by electron-withdrawing substituents that can stabilize the resulting negative charge in the Meisenheimer intermediate.[6]

For SNAr on polyfluorinated benzenes, substitution of a fluorine atom is common. The regioselectivity is dictated by the ability of other substituents on the ring to stabilize the negative charge. Nucleophilic attack generally occurs at positions ortho or para to strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃).[7][8] In highly fluorinated systems like hexafluorobenzene, the fluorine atoms themselves activate the ring for nucleophilic attack.[9]

Q4: Can fluorine itself be used to direct substitution to a specific position?

A4: Absolutely. Beyond its inherent ortho, para-directing effect in EAS, fluorine is a powerful directing group in Directed ortho-Metalation (DoM) .[10][11][12] In this strategy, an organolithium reagent (like n-BuLi or s-BuLi) is used to deprotonate the C-H bond ortho to the fluorine atom. The lithium atom coordinates to the fluorine, facilitating the regioselective deprotonation. The resulting aryllithium species can then be trapped with a variety of electrophiles, leading exclusively to the ortho-substituted product.[12] This method provides a reliable way to achieve substitution patterns that are difficult to obtain through classical EAS.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the substitution of fluorinated phenyl rings.

Problem Potential Causes Troubleshooting Steps & Explanations
Low Regioselectivity in Electrophilic Aromatic Substitution (e.g., mixture of o, m, p isomers) 1. Reaction Conditions Too Harsh: High temperatures can lead to loss of selectivity and the formation of thermodynamically favored, but undesired, isomers. 2. Incorrect Catalyst or Reagent: The nature of the electrophile and any catalyst used can significantly influence the isomer distribution. 3. Substrate Isomerization: Under strongly acidic conditions, migration of substituents can occur.1. Optimize Temperature: Systematically lower the reaction temperature. Kinetic control at lower temperatures often favors the formation of a single major isomer. 2. Screen Catalysts and Reagents: For Friedel-Crafts reactions, try different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂). For halogenations, consider different halogen sources and catalysts. 3. Modify the Fluorinating Agent: Different electrophilic fluorinating agents (e.g., Selectfluor®, N-fluoropyridinium salts) exhibit varying selectivities depending on the substrate.[7]
Poor Yield in Directed ortho-Metalation (DoM) 1. Incomplete Deprotonation: The organolithium base may not be strong enough, or steric hindrance may prevent efficient deprotonation. 2. Competitive Halogen-Metal Exchange: If other halogens (Br, I) are present, they can undergo exchange with the lithium reagent faster than C-H deprotonation. 3. Instability of the Aryllithium Intermediate: The generated aryllithium species may be unstable at the reaction temperature, leading to decomposition.1. Choice of Base and Additives: Use a stronger base like s-BuLi or t-BuLi. The addition of a coordinating agent like TMEDA (tetramethylethylenediamine) can break up organolithium aggregates and increase basicity. 2. Substrate Design: DoM is most effective for C-H activation adjacent to fluorine or chlorine. For bromo- or iodo-substituted rings, halogen-metal exchange will likely dominate.[13] 3. Strict Temperature Control: Maintain very low temperatures (typically -78 °C) throughout the deprotonation and electrophilic quench to ensure the stability of the aryllithium intermediate.
Unexpected Regioisomer in Nucleophilic Aromatic Substitution (SNAr) 1. Misidentified Activating Group: The regioselectivity is controlled by the position of the strongest electron-withdrawing group(s). 2. Steric Hindrance: A bulky nucleophile may be unable to access the most electronically favored position. 3. Kinetic vs. Thermodynamic Control: The initially formed product (kinetic) may rearrange to a more stable isomer (thermodynamic) over time or at higher temperatures.1. Analyze Electronic Effects: Carefully evaluate the electronic properties of all substituents on the ring. The nucleophile will preferentially attack the carbon atom that is ortho or para to the most potent electron-withdrawing group. Computational methods can help predict the most likely site of attack by modeling the stability of the Meisenheimer intermediates.[14][15] 2. Vary the Nucleophile: If sterics are suspected, try a smaller nucleophile to see if the regioselectivity changes. 3. Monitor Reaction Progress: Take aliquots at different time points and temperatures to determine if the product ratio changes over the course of the reaction.
Meta-Substitution is Favored Over Expected ortho/para Isomer 1. Reaction Mechanism is Not EAS: The reaction may be proceeding through a different pathway, such as a radical mechanism or a C-H activation/functionalization pathway. 2. Use of a Meta-Directing Relay Strategy: Some modern palladium-catalyzed C-H activation methods use a "norbornene relay" to achieve meta-arylation of fluoroarenes.[16] These reactions are initiated by ortho-palladation, followed by a series of steps that result in functionalization at the meta position.1. Mechanistic Studies: Perform control experiments to probe the reaction mechanism. The addition of a radical scavenger can help rule out a radical pathway. 2. Review the Literature for the Specific Catalyst System: If using a transition metal catalyst, be aware of specialized methods designed to achieve non-classical regioselectivity.[16]

Section 3: Experimental Protocols & Methodologies

Protocol 1: Regioselective ortho-Lithiation and Silylation of Fluorobenzene

This protocol describes a standard procedure for the Directed ortho-Metalation of fluorobenzene followed by trapping with an electrophile, in this case, trimethylsilyl chloride.

Materials:

  • Fluorobenzene

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with anhydrous THF. Add TMEDA (1.2 equivalents) and fluorobenzene (1.0 equivalent).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add s-BuLi (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the bright yellow-orange aryllithium species should be observed.

  • Electrophilic Quench: Add TMSCl (1.2 equivalents) dropwise to the solution at -78 °C. A color change and/or precipitation may be observed.

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation to yield 2-fluorophenyltrimethylsilane.

Protocol 2: Palladium-Catalyzed ortho-C-H Borylation of a Fluorinated Arene

This protocol provides a general method for the regioselective borylation of a C-H bond ortho to a fluorine atom using an iridium or palladium catalyst.

Materials:

  • Fluorinated arene substrate (e.g., 1,3-difluorobenzene)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(OAc)₂) (5-10 mol%)

  • Ligand (if required by the specific catalytic system)

  • Anhydrous solvent (e.g., THF, dioxane, or trifluoromethylbenzene)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) containing a magnetic stir bar, add the fluorinated arene (1.0 equivalent), B₂pin₂ (1.1-1.5 equivalents), the palladium catalyst, and any ligand.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (often elevated, e.g., 80-120 °C) for the required time (e.g., 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired ortho-borylated fluoroarene.[7][17]

Section 4: Visualizing Reaction Pathways

Diagrams generated using Graphviz (DOT language) to illustrate key concepts.

eas_mechanism cluster_ortho Ortho Attack ortho_start Fluorobenzene ortho_ts Transition State 1 ortho_start->ortho_ts + E+ ortho_int Arenium Ion (Ortho) ortho_ts->ortho_int ortho_product Ortho Product ortho_int->ortho_product - H+ E_ortho meta_start Fluorobenzene meta_ts Transition State 2 meta_start->meta_ts + E+ para_start Fluorobenzene para_ts Transition State 3 para_start->para_ts + E+ meta_int Arenium Ion (Meta) meta_ts->meta_int para_int Arenium Ion (Para) para_ts->para_int meta_product Meta Product meta_int->meta_product - H+ E_meta para_product Para Product para_int->para_product - H+ E_para stabilized Resonance Stabilized (Lower Energy) stabilized->ortho_int stabilized2 Resonance Stabilized (Lower Energy) stabilized2->para_int destabilized Less Stabilized (Higher Energy) destabilized->meta_int

Caption: Energy profile for Electrophilic Aromatic Substitution on fluorobenzene.

dom_workflow start Start: Fluorinated Arene add_base Add Organolithium Base (e.g., s-BuLi/TMEDA) at -78°C start->add_base deprotonation Regioselective ortho-Deprotonation add_base->deprotonation intermediate Formation of ortho-Aryllithium deprotonation->intermediate add_electrophile Add Electrophile (E+) at -78°C intermediate->add_electrophile substitution Electrophilic Quench add_electrophile->substitution product Final ortho-Substituted Product substitution->product

Caption: Workflow for Directed ortho-Metalation (DoM).

References

  • Vaia. (n.d.). Directing Influence of Halogens. Retrieved from [Link]

  • Bridges, A. J., Lee, A., Maduakor, E. C., & Schwartz, C. E. (1986). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters.
  • Zozulia, O., et al. (2014). Synthesis and Regioselective Functionalization of Tetrafluorobenzo-[α]-Fused BOPYPY Dyes. Inorganic Chemistry.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Mewes, S. A., et al. (2021).
  • Li, P., et al. (2022).
  • Li, S., et al. (2021). meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes.
  • Bridges, A. J., et al. (1986). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
  • Jiang, B., et al. (2022). Rh(Ⅲ)-Catalyzed annulative aldehydic C-H functionalization for accessing ring-fluorinated benzo[b]azepin-5-ones. Chinese Chemical Letters.
  • Wildgoose, J. (2018). Functionalisation of Carbon–Fluorine Bonds with Main Group Reagents. UCL Discovery.
  • Chemistry LibreTexts. (2022). 7.5: Directing Effects. Retrieved from [Link]

  • Clegg, W., et al. (2023).
  • Fustero, S., et al. (2020).
  • Perutz, R. N., & Braun, T. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews.
  • Mewes, S. A., et al. (2021).
  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry.
  • Zhao, M., et al. (2016). Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes. Organic Chemistry Portal.
  • University of Liverpool. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of functionalized fluoroalkyl compounds via difunctionalization of alkenes. Retrieved from [Link]

  • Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution.
  • Stock, L. M. (1966). The activating effect of fluorine in electrophilic aromatic substitution.
  • Snieckus, V. (1990). Regioselective Control of Electrophilic Aromatic Substitution Reactions.
  • Ashenhurst, J. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Fasano, V., et al. (2020). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. Dalton Transactions.
  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Ortmann, P., et al. (2022). Regioselective Fluorination of Acenes: Tailoring of Molecular Electronic Levels and Solid‐State Properties. Chemistry – A European Journal.
  • Lim, C., et al. (2021).
  • ResearchGate. (n.d.). C–H functionalization of arenes a, Directed (left) and non-directed.... Retrieved from [Link]

  • Eisenstein, O., Milani, J., & Perutz, R. N. (2017).
  • Wang, J. (2018). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. KU ScholarWorks.
  • ChemTalk. (2022). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Gande, M., et al. (2020). Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions.
  • Houk, K. N., et al. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Liljenberg, M., et al. (2012).
  • Reddit. (2023). Meta vs Ortho/Para with FC-Alkylation. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2014). Room-Temperature Cu(II)
  • Chemistry Steps. (2022). Ortho, Para, Meta. Retrieved from [Link]

  • Boggs, J. E., et al. (n.d.). Structures of some fluorinated benzenes determined by ab initio computation.
  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 3.5: The Direction of the Reaction. Retrieved from [Link]

  • Stark, S., et al. (2025). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science.
  • Organic Chemistry Portal. (n.d.). Fluoroarene synthesis by fluorination or substitution. Retrieved from [Link]

  • Boyd, M. J., et al. (2017). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Organic Letters.

Sources

Optimization

Technical Support Center: HPLC Method Development for 1-(2-Fluoro-4-iodophenyl)piperidin-2-one

Status: Operational Ticket ID: #SOL-APIX-INT-001 Subject: Resolving Solubility & Peak Distortion Issues in RP-HPLC Assigned Specialist: Senior Application Scientist, Chromatography Division Executive Summary You are enco...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SOL-APIX-INT-001 Subject: Resolving Solubility & Peak Distortion Issues in RP-HPLC Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

You are encountering solubility issues with 1-(2-Fluoro-4-iodophenyl)piperidin-2-one , a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban). This compound is a neutral, lipophilic lactam (LogP ~2.4) with a halogenated aromatic ring.

The core issue is likely "Solvent Strength Mismatch" (also known as "Solvent Shock"). While the compound dissolves well in strong organic solvents (DMSO, DMF, THF), it is hydrophobic. When a sample dissolved in 100% strong solvent is injected into a Reversed-Phase (RP) mobile phase (often high % aqueous at the start), the analyte precipitates momentarily in the injector loop or at the head of the column. This results in:

  • Needle/Loop blockage.

  • Split or fronting peaks.

  • Poor linearity (area counts drop as injection volume increases).

  • Carryover (analyte precipitating on the rotor seal).

This guide provides a self-validating protocol to resolve these issues without compromising chromatographic performance.

Module 1: The Diluent Strategy (Root Cause Resolution)

The Problem: Injecting a sample dissolved in 100% DMSO or Acetonitrile into a mobile phase starting at 90% Water causes an immediate polarity conflict. The analyte molecules "crash out" of solution before interacting with the stationary phase.

The Solution: You must engineer a "Compatibilizer Diluent." This is a solvent mixture that solubilizes the analyte but is weak enough to prevent precipitation upon contact with the mobile phase.

Protocol: Optimization of Sample Diluent

Do not use pure DMSO. Follow this step-by-step dilution protocol.

StepActionScientific Rationale
1 Stock Preparation Dissolve 10 mg of analyte in 1 mL DMSO (or DMF). This ensures total initial solubilization.
2 Intermediate Dilution Dilute the stock 1:10 with Acetonitrile (ACN) . DMSO is too viscous and has high UV cutoff; ACN reduces viscosity.
3 Critical Step: The "Water Challenge" Slowly add Water (or Mobile Phase A) to the ACN mixture until you reach a 50:50 (Organic:Water) ratio.
4 Observation Vortex. If it precipitates, increase organic content to 60%. If clear, this is your Injection Diluent .

Validation Check: Inject 1 µL, 5 µL, and 10 µL of the sample. Plot Peak Area vs. Injection Volume.

  • Pass:

    
     (Linear).
    
  • Fail: Curve plateaus (Indicates precipitation at higher volumes).

Mechanism of Failure (Visualization)

SolventShock Fig 1. The 'Solvent Shock' Mechanism: Why hydrophobic analytes fail in high-aqueous mobile phases. Sample Sample in 100% DMSO MixingPoint Mixing in Injector/Column Head Sample->MixingPoint Injection MobilePhase Mobile Phase (90% Water) MobilePhase->MixingPoint Flow Precipitation Micro-Precipitation (Solid Formation) MixingPoint->Precipitation Solubility Limit Exceeded Result Blocked Needle / Split Peaks Precipitation->Result

Module 2: Mobile Phase & Column Engineering

Since 1-(2-Fluoro-4-iodophenyl)piperidin-2-one is neutral (lactam nitrogen is non-basic), pH buffers are not required for ionization control, but they are necessary to suppress silanol activity on the column which can cause tailing for polar-embedded compounds.

Recommended Chromatographic Conditions
ParameterRecommendationNotes
Column C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl offers

interactions with the fluorophenyl ring, improving selectivity.
Mobile Phase A 0.1% Phosphoric Acid or 0.1% TFA in WaterAcidic pH suppresses silanols. Avoid phosphate buffers if using LC-MS.
Mobile Phase B Acetonitrile (Grade: HPLC/Gradient)ACN is preferred over Methanol for lower backpressure and better solubility of halogenated aromatics.
Column Temp 40°C - 50°C CRITICAL: Higher temperature significantly increases solubility and reduces viscosity, improving mass transfer.
Flow Rate 1.0 - 1.2 mL/minStandard for 4.6 mm ID columns.
Gradient Profile (The "Focusing" Gradient)

To prevent the analyte from traveling down the column in the injection solvent, start with a gradient that matches your diluent organic strength, or slightly lower.

  • 0.0 min: 30% B (Hold for 1 min to focus peak)

  • 1.0 min: 30% B

  • 15.0 min: 90% B (Linear Ramp)

  • 18.0 min: 90% B (Wash)

  • 18.1 min: 30% B (Re-equilibration)

Module 3: Hardware Hygiene (Carryover)

This compound is "sticky" due to its iodine and fluorine substituents. It will adsorb to the PTFE rotor seals and stainless steel tubing.

Needle Wash Protocol:

  • Weak Wash: 10% Acetonitrile / 90% Water.

  • Strong Wash: 100% Isopropanol (IPA) or 50:25:25 (ACN:MeOH:IPA) .

    • Why? IPA is the universal solubilizer for lipophilic residues. Standard ACN needle washes are often insufficient for iodinated aromatics.

Troubleshooting Decision Tree

Use this logic flow to diagnose specific symptoms during your experiment.

Troubleshooting Fig 2. Diagnostic Logic for Hydrophobic Analyte Issues Start Symptom Observed SplitPeak Split / Fronting Peak Start->SplitPeak GhostPeak Ghost Peaks / Carryover Start->GhostPeak Pressure High Backpressure / Shutoff Start->Pressure DiluentCheck Is Diluent >50% Organic? SplitPeak->DiluentCheck WashCheck Check Needle Wash GhostPeak->WashCheck PrecipCheck Precipitation in Line? Pressure->PrecipCheck WeakenDiluent Action: Dilute Sample with Water or Reduce Injection Vol. DiluentCheck->WeakenDiluent Yes SwitchIPA Action: Switch Strong Wash to 100% Isopropanol WashCheck->SwitchIPA TempIncrease Action: Increase Column Temp to 45-50°C PrecipCheck->TempIncrease

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol instead of Acetonitrile? A: Yes, but Acetonitrile is recommended. Halogenated compounds (Iodine/Fluorine substituted) generally have higher solubility in ACN. If you must use Methanol, ensure your column temperature is


C to prevent high backpressure and maintain peak symmetry.

Q2: My peak area is not linear when I inject 20 µL vs 10 µL. A: This confirms Solvent Shock . The 20 µL bolus of strong solvent is not mixing quickly enough with the mobile phase, causing the analyte to "break through" unretained or precipitate. Solution: Reduce injection volume to 5 µL or dilute your sample with water until it matches the mobile phase starting composition (e.g., 30% Organic).

Q3: Is this compound light-sensitive? A: Iodinated aromatic compounds can be sensitive to photolysis (de-iodination). While not extremely labile, it is Best Practice to use amber glassware for sample preparation and autosampler vials to prevent the formation of degradation impurities (which would appear as small peaks eluting before the main peak).

References

  • Apixaban Method Development

    • Title: Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degrad
    • Source: N
    • Context: Describes the use of Phosphate Buffer/Methanol gradients for Apixaban and its intermedi
    • URL:[Link]

  • Solvent Mismatch Effects

    • Title: Investigation of the effects of solvent-mismatch and immiscibility in normal-phase × aqueous reversed-phase liquid chrom
    • Source: Journal of Chrom
    • Context: detailed analysis of how hydrophobic diluents cause peak distortion in aqueous mobile phases.
    • URL:[Link]

  • Compound Properties

    • Title: 1-(4-Iodophenyl)piperidin-2-one (PubChem CID 22352232).[1]

    • Source: PubChem.[1]

    • Context: Physicochemical data (LogP, H-Bond acceptors) confirming lipophilicity.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Spectral Interpretation of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one

Abstract This guide provides a technical analysis of the nuclear magnetic resonance (NMR) characteristics of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one , a critical pharmacophore often utilized in the synthesis of Factor X...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a technical analysis of the nuclear magnetic resonance (NMR) characteristics of 1-(2-Fluoro-4-iodophenyl)piperidin-2-one , a critical pharmacophore often utilized in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs). Unlike standard spectral libraries, this document focuses on the comparative performance of NMR against alternative analytical methods (HPLC/MS) and the specific diagnostic utility of


F-induced coupling patterns. We establish a self-validating protocol for confirming regiochemistry—specifically distinguishing the ortho-fluoro substitution from potential meta isomers.

Part 1: Strategic Context & Synthesis

The Diagnostic Challenge

In drug development, the valerolactam (piperidin-2-one) scaffold is a common structural motif. When coupled with a halogenated aryl ring, the primary analytical challenge is not just confirming identity, but verifying the regiochemical integrity of the fluorine atom.

  • Alternative: Mass Spectrometry (LC-MS) confirms the molecular weight (

    
     319) and the presence of Iodine/Fluorine, but it cannot easily distinguish between 2-fluoro and 3-fluoro isomers without complex fragmentation studies.
    
  • The Solution: NMR spectroscopy provides definitive structural proof through spin-spin coupling constants (

    
     and 
    
    
    
    ), acting as the "gold standard" for lot release.
Synthesis Workflow (For Context)

To interpret the spectra, one must understand the chemical environment created during synthesis. The compound is typically synthesized via an intramolecular cyclization or a Cu-catalyzed Goldberg coupling.

SynthesisWorkflow Start 2-Fluoro-4-iodoaniline Intermediate Linear Amide (Intermediate) Start->Intermediate Acylation Reagent 5-Bromovaleryl chloride Reagent->Intermediate Cyclization Base Induced Cyclization (NaH/THF) Intermediate->Cyclization Product 1-(2-Fluoro-4-iodophenyl) piperidin-2-one Cyclization->Product Ring Closure

Figure 1: Synthetic pathway defining the chemical environment. The formation of the lactam ring creates a distinct aliphatic signature in the NMR.

Part 2: Experimental Protocol

Sample Preparation (Self-Validating System)

To ensure reproducible chemical shifts (


) and resolution of fine fluorine coupling, strict adherence to concentration and solvent standards is required.
  • Solvent Selection: Use DMSO-d6 or CDCl3 .

    • Why: DMSO-d6 is preferred for polar lactams to prevent aggregation, sharpening the amide-adjacent methylene signals.

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Caution: Over-concentration leads to viscosity broadening, obscuring the fine

      
       splitting (approx 1–2 Hz).
      
  • Reference: TMS (0.00 ppm) or residual solvent peak (CHCl3

    
     7.26; DMSO 
    
    
    
    2.50).

Part 3: Comparative Spectral Analysis

^1H NMR Interpretation (500 MHz)

The proton spectrum is divided into two distinct zones: the aliphatic lactam ring and the aromatic system. The performance advantage of this analysis lies in the aromatic region, where Fluorine splitting breaks the symmetry observed in non-fluorinated analogs.

Zone A: The Piperidin-2-one Ring (Aliphatic)

These signals confirm the integrity of the lactam ring.

PositionChemical Shift (

ppm)
MultiplicityIntegralAssignment Logic
H-6' 3.60 – 3.65Triplet (

Hz)
2HDeshielded by adjacent Nitrogen (N-CH2).
H-3' 2.50 – 2.55Triplet (

Hz)
2HDeshielded by Carbonyl (CO-CH2).
H-4', H-5' 1.85 – 1.95Multiplet4HCore methylene protons (CH2-CH2).
Zone B: The Aromatic System (Diagnostic)

This is the critical region. In the non-fluorinated analog (1-(4-iodophenyl)piperidin-2-one), you would see a standard AA'BB' system (two doublets). Here, the Fluorine atom creates a complex ABCX system.

ProtonShift (

)
MultiplicityCoupling (

Hz)
Diagnostic Causality
H-3 (Ar) ~7.65dd

,

Ortho to Fluorine. The large

value confirms F is adjacent to this proton.
H-5 (Ar) ~7.55dd

,

Para to Fluorine. Shows typical ortho coupling to H-6 and weak coupling to F.
H-6 (Ar) ~7.15t / dd

,

Meta to Fluorine. The lactam nitrogen shields this position relative to the iodide.

Critical Comparison: If the Fluorine were in the meta position (relative to N), the H-3 doublet would collapse into a singlet (or weak doublet), and the coupling constants would shift significantly. The presence of two large couplings (>8 Hz) for H-6 and H-3 confirms the ortho-F substitution.

^13C NMR Interpretation (125 MHz)

The


C spectrum provides the most definitive structural proof due to the large Carbon-Fluorine couplings.
Table 2: Carbon Assignments & Coupling Constants[1]
Carbon TypeShift (

ppm)
Splitting Pattern

(Hz)
Interpretation
C=O[2] (Lactam) 169.5Singlet-Typical amide carbonyl.
C-2 (Ar-F) 158.0 Doublet ~250 Primary Diagnostic. Direct C-F bond.
C-1 (Ar-N) 129.5Doublet~12Ipso to N, ortho to F.
C-3 (Ar-H) 125.8Doublet~4Meta to N, ortho to F.
C-4 (Ar-I) 90.5 Doublet~8Heavy Atom Effect. Iodine shields this carbon significantly (upfield shift).
N-CH2 51.5Singlet-Lactam ring.
CO-CH2 32.8Singlet-Lactam ring.

Part 4: Decision Logic & Visualization

To aid the analyst in rapid decision-making, the following logic tree defines how to interpret the splitting patterns to validate the product.

NMR_Logic Start Analyze Aromatic Region (7.0 - 8.0 ppm) CheckPattern Observe Splitting Pattern Start->CheckPattern PatternA Two Doublets (AA'BB') Symmetric CheckPattern->PatternA No F coupling PatternB Complex Multiplets (dd, t) Asymmetric CheckPattern->PatternB F coupling present ResultA Incorrect: Non-fluorinated Analog PatternA->ResultA CheckJ Measure J(C-F) of Carbon at ~158 ppm PatternB->CheckJ JVal1 J ~ 250 Hz (Doublet) CheckJ->JVal1 JVal2 No Splitting or J < 20 Hz CheckJ->JVal2 Final CONFIRMED: 1-(2-Fluoro-4-iodophenyl) piperidin-2-one JVal1->Final Reject REJECT: Wrong Regioisomer JVal2->Reject

Figure 2: Analytical decision tree for validating the fluorinated intermediate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard text for coupling constants).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Source for substituent effects on benzene rings).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 606284, 1-(4-Fluorophenyl)-4-piperidinone. Retrieved from [Link] (Analogous spectral data for fluorinated piperidinones).

  • Pinto, D. J. P., et al. (2007).[4] "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban)..." Journal of Medicinal Chemistry, 50(22), 5339–5356. (Primary source for Apixaban intermediate synthesis and characterization).

Sources

Comparative

Comparative Guide: FTIR Characteristic Absorption Bands for N-Aryl Piperidinones

Executive Summary The N-aryl piperidinone scaffold represents a critical pharmacophore in drug development, serving as a core structure for analgesics (fentanyl analogues), antipsychotics, and antihistamines.[1] Accurate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-aryl piperidinone scaffold represents a critical pharmacophore in drug development, serving as a core structure for analgesics (fentanyl analogues), antipsychotics, and antihistamines.[1] Accurate structural characterization of these molecules is paramount, particularly when distinguishing between N-aryl and N-alkyl derivatives, which often share similar solubility profiles but exhibit vastly different pharmacological potencies and legal classifications.[1][2]

This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral characteristics of N-aryl-4-piperidinones versus their N-alkyl counterparts (e.g., N-phenethyl-4-piperidinone, NPP).[1][2] Unlike generic templates, this analysis focuses on the electronic coupling effects that shift characteristic bands, providing a robust method for rapid structural validation.[1][3]

Part 1: Theoretical Framework & Electronic Effects[2][3]

To interpret the FTIR spectrum of an N-aryl piperidinone, one must understand the competition for the nitrogen lone pair electrons.[1] This electronic environment directly influences the force constants of the carbonyl (C=O) and ring vibrations.[1][3]

The "Tug-of-War": Inductive vs. Resonance Effects

In N-substituted piperidinones, the substituent on the nitrogen atom alters the vibrational frequencies of the distal carbonyl group (in 4-piperidinones) or the adjacent carbonyl (in 2-piperidinones/lactams).[1][2]

  • N-Alkyl Derivatives (e.g., N-Benzyl, N-Phenethyl): The alkyl group is electron-donating (inductive effect).[1][2] The nitrogen lone pair is available to stabilize the ring, and in lactams, it participates heavily in amide resonance (

    
    ), lowering the C=O frequency.[1]
    
  • N-Aryl Derivatives (e.g., N-Phenyl): The aryl ring acts as an electron sink.[1][2] The nitrogen lone pair conjugates with the aromatic ring (resonance), decreasing its availability.[1]

    • In 4-Piperidinones: This withdrawal exerts a through-bond inductive effect, slightly stiffening the distal C=O bond (Blue Shift).[1]

    • In 2-Piperidinones (Lactams): The aryl ring competes with the carbonyl for the nitrogen lone pair.[1][3] This weakens the amide resonance, increasing the double-bond character of the carbonyl and significantly shifting it to a higher frequency (Blue Shift).[1]

Mechanistic Visualization

The following diagram illustrates the electronic causality affecting the vibrational modes.

ElectronicEffects Substituent N-Substituent Nature LonePair Nitrogen Lone Pair Availability Substituent->LonePair Alkyl (Donating) vs Aryl (Withdrawing) N_Alkyl N-Alkyl (e.g., NPP) High Lone Pair Density Substituent->N_Alkyl N_Aryl N-Aryl (e.g., N-Phenyl) Lone Pair Delocalized into Ring Substituent->N_Aryl Resonance Resonance Interaction LonePair->Resonance Determines strength of Amide/Ring coupling Frequency C=O Stretching Frequency (cm⁻¹) Resonance->Frequency Inverse Relationship (Stronger Resonance = Lower Freq) N_Alkyl->Frequency Red Shift (Lower cm⁻¹) N_Aryl->Frequency Blue Shift (Higher cm⁻¹)

Figure 1: Mechanistic flow illustrating how N-substituent electronics dictate carbonyl shift directionality.

Part 2: Comparative Spectral Analysis[1][2][3]

The following data compares the N-aryl scaffold against the N-alkyl standard (specifically N-Phenethyl-4-piperidinone, a DEA List I chemical and common reference standard).

Diagnostic Bands Table[1][3][4]
Functional GroupVibration ModeN-Aryl-4-Piperidinone (e.g., N-Phenyl)N-Alkyl-4-Piperidinone (e.g., NPP)Differentiation Logic
Carbonyl (C=O) Stretching1720 – 1735 cm⁻¹ 1710 – 1725 cm⁻¹ N-Aryl group withdraws density, slightly increasing bond order (inductive).[1][2]
C-N (Amine) Stretching1250 – 1340 cm⁻¹ 1180 – 1220 cm⁻¹ N-Aryl C-N bond has partial double bond character due to conjugation.[2][3]
Aromatic Ring C=C Breathing1595 & 1495 cm⁻¹ (Strong)1600 & 1495 cm⁻¹ (Moderate)N-Aryl conjugation intensifies the 1595 cm⁻¹ band significantly.[2]
C-H (Aromatic) Stretching3030 – 3060 cm⁻¹3025 – 3060 cm⁻¹Less diagnostic; overlaps in both species.[2][3]
Bohlmann Bands C-H StretchingAbsent / Weak 2700 – 2800 cm⁻¹ Lone pair delocalization in N-Aryl suppresses these trans-diaxial C-H interactions.[1][2][3]
Deep Dive: The Carbonyl Shift

The carbonyl band is the "heartbeat" of this analysis.[1][3]

  • Observation: In N-phenethyl-4-piperidinone (NPP), the carbonyl appears as a strong, sharp peak typically centered at 1715 cm⁻¹ [1].[1][2]

  • Contrast: In N-phenyl-4-piperidinone, this band often shifts to 1725–1730 cm⁻¹ .[1][2]

  • Why it matters: If your synthesis targets an N-aryl derivative but your FTIR shows a peak at 1650 cm⁻¹, you have likely formed the enamine or the lactam (2-piperidinone) rather than the intended ketone.[1][2]

The "Bohlmann Band" Anomaly

A critical but often overlooked feature is the Bohlmann band region (2700–2800 cm⁻¹).[1][3]

  • N-Alkyl: The lone pair on the nitrogen is antiperiplanar to adjacent axial C-H bonds, creating distinctive low-energy C-H stretching bands (Bohlmann bands).[1][2]

  • N-Aryl: Because the lone pair is conjugated into the aromatic ring, it adopts a geometry (often planarized) that disrupts this orbital overlap.[1] Result: Disappearance or significant attenuation of bands in the 2700–2800 cm⁻¹ region.[1][3]

Part 3: Validated Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water vapor interference in the carbonyl region), follow this Attenuated Total Reflectance (ATR) protocol.

Method: High-Resolution Diamond ATR

Rationale: ATR is preferred over KBr pellets for piperidinones to avoid hygroscopic effects (KBr absorbs water) and to prevent ion-exchange reactions with the salt forms of these amines.[1][2]

Step-by-Step Workflow:

  • System Prep:

    • Clean the diamond crystal with isopropanol.[1][3] Ensure no residue remains.[2][3]

    • Acquire a Background Spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.[2][3] Critical: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Application:

    • Place ~2 mg of the solid piperidinone directly on the crystal.[1][3]

    • Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N).[1]

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.[2][3]

    • Scans: 32 (Screening) or 64 (Publication).[3]

    • Resolution: 2 cm⁻¹ (Required to resolve aromatic doublets).

  • Post-Processing:

    • Apply ATR Correction (adjusts for penetration depth vs. wavelength).[2][3]

    • Baseline correct only if significant drift is observed.[2][3]

Protocol Visualization

ExperimentalProtocol Start Start: Sample Prep Clean Clean Crystal (Isopropanol) Start->Clean Background Acquire Background (Air, 32 scans) Clean->Background Load Load Sample (Apply 100N Pressure) Background->Load Scan Acquire Spectrum (4000-600 cm⁻¹) Load->Scan Check QC Check: CO₂ or H₂O interference? Scan->Check Check->Clean Fail (Reclean) Process ATR Correction & Peak Picking Check->Process Pass

Figure 2: Validated ATR-FTIR acquisition workflow for organic solids.

Part 4: Troubleshooting & Validation

Issue: Broadening of the Carbonyl Peak (~1715 cm⁻¹).[1]

  • Cause: Hydrogen bonding.[2][3] If the sample is a hydrochloride salt (common in drug development), the NH⁺ moiety can H-bond with the C=O.[1]

  • Solution: Perform a "Free Base" extraction.[2][3] Dissolve a small amount in water, basify with NaOH, extract into DCM, evaporate, and run the film.[1] The C=O peak should sharpen and shift slightly higher.[1][3]

Issue: Appearance of a doublet at 1690/1710 cm⁻¹.

  • Cause: Fermi resonance or conformational isomers (chair vs. twist-boat) common in substituted piperidones.[2][3]

  • Validation: Cool the sample (if using a temperature-controlled cell). Conformational bands will change intensity ratios; Fermi resonance bands will not.[2][3]

References

  • SWGDRUG. (2019).[2][3] Monograph: N-Phenethyl-4-piperidone. Scientific Working Group for the Analysis of Seized Drugs.[1][3] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (Standard text for inductive/resonance effects on C=O frequency).

  • National Institute of Standards and Technology (NIST). (2023).[3] N-Phenyl-4-piperidinamine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][3][5] Retrieved from [Link][1][2][5]

  • Kuehne, M. E. (1959).[3] The Application of Enamines to the Synthesis of Piperidones. Journal of the American Chemical Society.[1][3] (Foundational work on piperidinone synthesis and characterization).

Sources

Validation

Comparative Guide: HRMS vs. Conventional HPLC for Lactam Impurity Profiling

-Lactam Antibiotics Executive Summary The structural integrity of the -lactam ring is the pivot point of antibiotic efficacy, yet it is thermodynamically unstable. For drug development professionals, this presents a dual...

Author: BenchChem Technical Support Team. Date: February 2026


-Lactam Antibiotics

Executive Summary

The structural integrity of the


-lactam ring is the pivot point of antibiotic efficacy, yet it is thermodynamically unstable. For drug development professionals, this presents a dual challenge: the rapid formation of degradation products (DPs) and the analytical difficulty of detecting them.

Conventional HPLC-UV methods often fail to detect impurities that lack strong chromophores or co-elute with the API due to structural similarity (isobars). While Triple Quadrupole (QqQ) MS offers sensitivity, it lacks the resolution required for de novo structural elucidation.

This guide objectively compares these methodologies, advocating for High-Resolution Mass Spectrometry (HRMS) (Q-TOF/Orbitrap) as the superior tool for impurity profiling. We provide a self-validating experimental protocol and a case study on lactam ring-opening elucidation.

Part 1: The Lactam Challenge – Chemistry & Detection

The core issue lies in the ring strain of the four-membered lactam. Under stress (pH, heat, moisture), the ring opens via hydrolysis, often followed by decarboxylation or epimerization.

The Analytical Gap
  • Isobaric Interferences: Ring-opened metabolites often have the exact same molecular weight as the parent or other impurities, making them indistinguishable by low-resolution MS.

  • Polarity Shifts: Hydrolysis creates free carboxylic acids, significantly increasing polarity. Standard C18 methods often elute these in the void volume (dead time), leading to quantification errors.

Diagram 1: -Lactam Degradation Pathway

This diagram illustrates the primary degradation mechanism that analysts must detect.

LactamDegradation Parent Parent Beta-Lactam (Intact Ring) Inter Tetrahedral Intermediate Parent->Inter + OH- / H2O (Nucleophilic Attack) OpenRing Hydrolyzed Product (Open Ring - Penicilloic Acid) Inter->OpenRing Ring Cleavage Decarb Decarboxylation Product OpenRing->Decarb - CO2 (If thermally stressed)

Caption: Primary hydrolytic degradation pathway of beta-lactams leading to ring opening and subsequent decarboxylation.

Part 2: Comparative Technology Assessment

The following table contrasts the three dominant modalities in pharmaceutical analysis regarding lactam impurity profiling.

FeatureHPLC-UV (Diode Array)LC-MS/MS (Triple Quad)LC-HRMS (Q-TOF/Orbitrap)
Primary Use Routine QC, PotencyQuantitation (Targeted)Elucidation & Profiling
Specificity Low (Retention time only)Medium (MRM transitions)High (Accurate Mass <2ppm)
Lactam Detection Limited (Requires chromophore)High SensitivityHigh Sensitivity
Unknown Identification ImpossibleDifficult (Low res fragments)Excellent (Formula generation)
Isobar Resolution PoorPoor (Unit resolution)Excellent (Mass Defect Filter)
Data Processing Manual IntegrationTarget ListsRetrospective Data Mining

Verdict: While HPLC-UV is sufficient for routine release testing of known impurities, it is inadequate for the R&D phase where unknown degradants must be characterized. HRMS is the required standard for structural elucidation.

Part 3: Deep Dive – The HRMS Advantage

Mass Defect Filtering (MDF)

Lactam impurities retain the core structure of the parent drug. Therefore, their mass defect (the difference between exact mass and nominal mass) falls within a narrow range relative to the parent.

  • Technique: Apply a filter of ±50 mDa around the parent drug's mass defect.[1]

  • Result: Removes matrix noise and highlights structurally related impurities (e.g., open-ring analogs), even at trace levels (0.05%).

Isotopic Pattern Matching

Beta-lactams often contain Sulfur (S) or Chlorine (Cl). HRMS allows for the evaluation of the isotopic envelope (


, 

,

).
  • Logic: If an unknown peak at

    
     350 lacks the characteristic 
    
    
    
    isotopic signature (approx. 4.4% abundance of the
    
    
    peak) present in the parent Penicillin, it is likely a matrix artifact, not a drug-related impurity.

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures that the impurities detected are genuine degradation products and not artifacts of the ionization process.

Step 1: Forced Degradation (The Validation Step)

Before analyzing samples, create a reference degradation profile.

  • Acid Hydrolysis: Mix API (1 mg/mL) with 0.1 N HCl. Heat at 60°C for 2 hours.

  • Base Hydrolysis: Mix API with 0.1 N NaOH. (Note: Lactams degrade instantly in base; keep reaction time <10 min to catch intermediates).

  • Neutralization: Quench both solutions to pH 7.0 immediately.

Step 2: LC-HRMS Method Parameters[2]
  • Column: C18 is standard, but for open-ring (polar) lactams, use HILIC or a C18-PFP (Pentafluorophenyl) column to retain polar degradants.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7 stabilizes the lactam during the run).

    • B: Acetonitrile.

  • MS Source: Electrospray Ionization (ESI) Positive Mode.

    • Critical Setting: Source temperature <350°C. Excessive heat in the source can artificially open the lactam ring, creating "ghost" impurities.

Step 3: Data Acquisition
  • Mode: Data Dependent Acquisition (DDA).

  • Range:

    
     100–1000.
    
  • Trigger: Select top 5 most intense ions for MS/MS fragmentation.

Part 5: Case Study – Elucidation of "Impurity B"

Scenario: During stability testing of a Cephalosporin analog (


 400.1000), a new peak ("Impurity B") appears at retention time 2.5 min.

Observation:

  • Parent:

    
     400.1000 (
    
    
    
    ).
  • Impurity B:

    
     418.1105.
    

Analysis Logic:

  • Mass Difference:

    
     Da. This corresponds exactly to the addition of water (
    
    
    
    ).
  • Hypothesis: Hydrolysis of the

    
    -lactam ring.
    
  • MS/MS Confirmation:

    • The Parent produces a fragment at

      
       184 (intact core).
      
    • Impurity B produces a fragment at

      
       202 (
      
      
      
      ).
Diagram 2: Analytical Decision Workflow

Use this logic flow to determine the identity of an unknown.

Workflow Start Unknown Peak Detected AccMass Determine Accurate Mass (HRMS) Start->AccMass MDF Apply Mass Defect Filter (Is it drug-related?) AccMass->MDF Decision1 Pass MDF? MDF->Decision1 Discard Discard (Matrix/Excipient) Decision1->Discard No Isobaric Check Isotopic Pattern (S/Cl presence) Decision1->Isobaric Yes Frag Compare MS/MS Fragmentation vs Parent Isobaric->Frag Result Structural Assignment Frag->Result

Caption: Step-by-step decision tree for filtering and identifying unknown lactam impurities using HRMS data.

References

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances.[2][3][4] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006). ICH Q3B(R2): Impurities in New Drug Products.[3] Retrieved from [Link]

  • Zhu, M., et al. (2009). Mass Defect Filter Technique and Its Applications to Drug Metabolite Identification by High-Resolution Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Holstege, D. M., et al. (2002). Multiresidue screen for beta-lactams in milk by liquid chromatography-mass spectrometry. Journal of AOAC International. Retrieved from [Link]

  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[5] Informa Healthcare. (Contextual reference for Forced Degradation protocols).

Sources

Safety & Regulatory Compliance

Safety

1-(2-Fluoro-4-iodophenyl)piperidin-2-one proper disposal procedures

Executive Summary: Operational Safety & Logistics Chemical Identity: 1-(2-Fluoro-4-iodophenyl)piperidin-2-one CAS Registry Number: 916590-30-2 Primary Application: Key intermediate in the synthesis of Apixaban (Eliquis)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Logistics

Chemical Identity: 1-(2-Fluoro-4-iodophenyl)piperidin-2-one CAS Registry Number: 916590-30-2 Primary Application: Key intermediate in the synthesis of Apixaban (Eliquis) , a Factor Xa inhibitor. Critical Hazard Class: Halogenated Organic (Aromatic) . Contains both Fluorine and Iodine.[1][2]

Immediate Directive: Strictly segregate this compound from non-halogenated waste streams. The presence of iodine and fluorine necessitates high-temperature incineration with specific flue gas scrubbing capabilities to prevent the release of iodine vapor (


) and hydrogen fluoride (

). DO NOT dispose of down the drain or in general trash.

Technical Assessment & Hazard Profile

As researchers, we must understand why a protocol exists to follow it effectively. This compound is not merely "organic waste"; it is a poly-halogenated aromatic amide .

Chemical Causality for Disposal Protocol
  • Iodine Content (C-I Bond): The carbon-iodine bond is the weakest among the stable halogens. Upon thermal decomposition (incineration), it readily releases elemental iodine (

    
    ), which is corrosive and toxic. Standard incinerators without wet scrubbers may fail to capture this.
    
  • Fluorine Content (C-F Bond): The carbon-fluorine bond is extremely stable. Incomplete combustion can lead to the formation of organofluorine fragments or, in the presence of hydrogen sources, corrosive Hydrogen Fluoride (

    
    ).
    
  • Result: This waste stream must be flagged as "Halogenated" to ensure it is routed to a facility equipped with secondary combustion chambers and caustic scrubbers.

Safety Data Summary (GHS Classification)

Based on structural analogs and functional group analysis (Piperidinones/Halogenated Aromatics).

ParameterClassificationHazard Statement
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.
Skin Corrosion Category 2H315: Causes skin irritation.
Eye Damage Category 2AH319: Causes serious eye irritation.
Environmental Aquatic Acute 1H400: Very toxic to aquatic life (Assumed for halogenated aromatics).

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired/Excess Material)

Applicable to: Pure powder, filter cakes, or contaminated solid consumables (weigh boats).

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Solvation (Optional but Recommended): If the facility requires liquid waste, dissolve the solid in a minimal amount of Dichloromethane (DCM) or DMSO .

    • Scientist's Note: DCM is preferred as it is already a halogenated solvent, keeping the waste stream chemically consistent.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid" (if dry) or "Hazardous Waste - Halogenated Liquid" (if dissolved).

    • Chemical Name: Write out the full name. Do not use abbreviations like "Apixaban Int."

    • Constituents: Explicitly list "Fluorine" and "Iodine" on the tag to alert EHS personnel.

  • Secondary Containment: Place the sealed container inside a clear, heavy-duty zip-lock bag or secondary bin to prevent contamination in case of leakage.

Scenario B: Disposal of Reaction Mixtures (Mother Liquors)

Applicable to: Filtrates from Apixaban synthesis steps.

  • Segregation:

    • If the reaction solvent was Halogenated (e.g., DCM, Chloroform): Combine with the product waste.[3]

    • If the reaction solvent was Non-Halogenated (e.g., Ethyl Acetate, Ethanol): DO NOT mix with the main non-halogenated waste stream. The presence of dissolved 1-(2-Fluoro-4-iodophenyl)piperidin-2-one contaminates the entire carboy, rendering it "Halogenated" and significantly increasing disposal costs.

  • Collection: Collect all mother liquors containing this intermediate in a dedicated "Halogenated Waste" carboy.

  • pH Adjustment: Ensure the waste is neutral (pH 6-8). If the reaction involved acidic conditions (common in cyclization steps), neutralize with Sodium Bicarbonate before capping to prevent pressure buildup from off-gassing.

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the critical decision points for handling this specific compound to ensure regulatory compliance and safety.

DisposalFlow Start Waste Source: 1-(2-Fluoro-4-iodophenyl) piperidin-2-one StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidContainer Container: HDPE Wide Mouth Jar (Double Bagged) SolidPath->SolidContainer LiquidSolventCheck Solvent Type? LiquidPath->LiquidSolventCheck FinalStream Designated Waste Stream: HALOGENATED ORGANIC SolidContainer->FinalStream HaloSolvent Halogenated Solvent (DCM, Chloroform) LiquidSolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (EtOAc, MeOH) LiquidSolventCheck->NonHaloSolvent No Halogens HaloSolvent->FinalStream ContaminationAlert CRITICAL STEP: Do NOT mix with general organic solvents. NonHaloSolvent->ContaminationAlert ContaminationAlert->FinalStream Re-classify as Halogenated DisposalMethod Disposal Method: High-Temp Incineration (w/ Acid Gas Scrubbing) FinalStream->DisposalMethod

Figure 1: Decision matrix for segregating 1-(2-Fluoro-4-iodophenyl)piperidin-2-one waste streams. Note the critical re-classification of non-halogenated solvents to halogenated streams upon contamination.

Emergency Procedures (Spill Response)

In the event of a benchtop spill of the solid powder:

  • Evacuate & Ventilate: If the spill is significant (>10g) and outside a fume hood, evacuate the immediate area to allow dust to settle.

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and an N95 respirator (or half-mask with P100 filters) if dust formation is visible.

  • Containment: Do not dry sweep.[4] Cover the spill with wet paper towels (dampened with water or dilute soap) to prevent dust generation.

  • Cleanup: Scoop the damp material into the solid waste container described above. Wipe the surface three times with a soap solution.

  • Verification: Use a UV lamp (if available) to check for fluorescence residues, as many conjugated aromatic systems fluoresce, aiding in verifying cleanup completeness.

Regulatory Compliance & Codes

While this specific intermediate may not have a unique RCRA "P" or "U" list code, it is regulated by characteristic.

  • EPA Waste Code (USA): Generally falls under D001 (Ignitable, if in solvent) or is classified simply as "Non-RCRA Regulated Hazardous Waste" by the generator, however, the disposal facility will code it for Halogenated Incineration .

  • European Waste Code (EWC): 07 05 13 * (Solid wastes containing dangerous substances from the manufacture of pharmaceuticals).

Note to Lab Managers: Ensure your waste profile with your vendor (e.g., Veolia, Clean Harbors) explicitly lists "Organo-iodine compounds." Some facilities have strict iodine limits due to permit restrictions on purple plume emissions.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Apixaban Compound Summary (Precursor Analysis). Retrieved from [Link]

Sources

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